3,4-Dihydroxybenzylamine
Description
Propriétés
IUPAC Name |
4-(aminomethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPSMITLLBENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37491-68-2 (Parent), 16290-26-9 (hydrobromide) | |
| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20902714 | |
| Record name | NoName_3263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxybenzylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37491-68-2, 16290-26-9 | |
| Record name | Dihydroxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dihydroxybenzylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of 3,4-Dihydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (DHBA), a catecholamine analog of dopamine (B1211576), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of DHBA, its synthesis and purification, and its biological mechanism of action, with a focus on its cytotoxic effects in melanoma cells. Detailed experimental protocols for key analytical and biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a primary amine and a catechol, possessing both a basic amino group and acidic phenolic hydroxyl groups. It is typically handled as its more stable hydrobromide or hydrochloride salt. The presence of the catechol moiety makes the compound susceptible to oxidation, a key feature in its biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its common salt form.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 37491-68-2 | [1] |
| Appearance | Light beige crystalline powder (hydrobromide salt) | [2] |
| Melting Point | 184-186 °C (hydrobromide salt, lit.) | [2] |
| Solubility | Soluble in DMSO and Methanol (B129727). | [2] |
| pKa (Strongest Acidic) | 9.61 (predicted) | [1] |
| pKa (Strongest Basic) | 8.78 (predicted) | [1] |
| LogP | -0.94 (predicted) | [1] |
Synthesis and Purification
This compound can be synthesized through various methods, with reductive amination of 3,4-dihydroxybenzaldehyde (B13553) being a common and efficient route.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound hydrochloride from 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde (protocatechualdehyde)
-
Ammonium (B1175870) chloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and 1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Redissolve the residue in water and basify to pH 8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude product in a minimal amount of methanol and add a stoichiometric amount of concentrated HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Experimental Protocol: Purification by Recrystallization
This protocol outlines the purification of this compound hydrobromide.
Materials:
-
Crude this compound hydrobromide
-
Deionized water
-
Hot plate with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude this compound hydrobromide in a minimal amount of hot 95% ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add deionized water to the hot solution until the first sign of persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to a constant weight.
Analytical Characterization
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Method validation for specific matrices is recommended.
Instrumentation:
-
HPLC system with a UV-Vis or electrochemical detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at a slightly acidic pH to ensure protonation of the amine). The exact ratio should be optimized for best separation. A common starting point is 30:70 (v/v) methanol:buffer.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a stock solution of this compound hydrobromide in the mobile phase.
-
Inject a 10 µL aliquot of the sample onto the column.
-
Monitor the elution at a wavelength of approximately 280 nm.
-
The retention time and peak area can be used for identification and quantification, respectively, against a standard curve.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the sample preparation and acquisition parameters for obtaining ¹H and ¹³C NMR spectra of this compound hydrobromide.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound hydrobromide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
Instrument Parameters (example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against melanoma cells, a property attributed to its structural similarity to dopamine and its ability to be processed by tyrosinase, an enzyme highly active in melanocytes.[3]
Signaling Pathway: Tyrosinase-Mediated Cytotoxicity
The primary mechanism of DHBA's anti-melanoma activity involves its enzymatic oxidation by tyrosinase within the melanoma cells. This process generates reactive quinone species that are toxic to the cell, primarily through the inhibition of DNA polymerase.[3]
Caption: Tyrosinase-mediated cytotoxicity of this compound in melanoma cells.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of this compound on melanoma cell lines.
Materials:
-
Melanoma cell line (e.g., B16-F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrobromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound hydrobromide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the DHBA solution. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow: Investigating DHBA's Mechanism of Action
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action of DHBA.
Experimental Protocol: Tyrosinase Activity Assay
This spectrophotometric assay measures the effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound hydrobromide
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of L-DOPA in the phosphate buffer.
-
Prepare solutions of this compound at various concentrations in the phosphate buffer.
-
In a cuvette, mix the phosphate buffer, tyrosinase solution, and the DHBA solution (or buffer for control).
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately monitor the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Compare the rates in the presence and absence of DHBA to determine its effect on tyrosinase activity. It should be noted that DHBA is a substrate for tyrosinase, and this assay can be adapted to measure the kinetics of DHBA oxidation.
Experimental Protocol: DNA Polymerase Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of tyrosinase-oxidized this compound on DNA polymerase activity.
Materials:
-
Purified DNA polymerase
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Reaction buffer (containing MgCl₂, Tris-HCl)
-
This compound hydrobromide
-
Tyrosinase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Preparation of Oxidized DHBA: Incubate this compound with tyrosinase in a suitable buffer to generate the quinone species. The reaction can be stopped by adding a tyrosinase inhibitor or by heat inactivation.
-
DNA Polymerase Reaction: In a reaction tube, combine the reaction buffer, activated DNA, and the four dNTPs (including the radiolabeled one).
-
Add the pre-incubated oxidized DHBA solution (or control solutions) to the reaction mixture.
-
Initiate the reaction by adding DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quantification of DNA Synthesis: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The amount of incorporated radiolabeled dNTP is proportional to the DNA polymerase activity. Compare the activity in the presence of oxidized DHBA to the control to determine the percentage of inhibition.
Conclusion
This compound is a promising molecule with well-defined chemical properties and a targeted biological activity against melanoma cells. Its mechanism of action, leveraging the high tyrosinase activity in these cancer cells, presents a compelling strategy for targeted therapy. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of DHBA and its analogs. Future research may focus on optimizing its formulation to improve bioavailability and reduce systemic toxicity, as well as exploring its efficacy in combination with other anticancer agents.
References
3,4-Dihydroxybenzylamine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DHBA), a dopamine (B1211576) analog, has demonstrated notable antitumor activity, particularly against melanoma cell lines.[1] Its mechanism of action is primarily centered on its metabolic activation within target cells, leading to the generation of cytotoxic species that interfere with critical cellular processes. This technical guide provides a comprehensive overview of the known and proposed mechanisms of action of DHBA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Pro-drug Activation and Target Inhibition
The principal mechanism of DHBA's antitumor effect, especially in pigmented melanoma cells, involves its function as a pro-drug that is activated by the enzyme tyrosinase.[2] This activation initiates a cascade of events leading to the inhibition of DNA synthesis and ultimately, cell death.
Tyrosinase-Mediated Oxidation
DHBA is a substrate for tyrosinase, an enzyme highly expressed in melanoma cells. Tyrosinase catalyzes the oxidation of DHBA's catechol moiety to form a highly reactive ortho-quinone intermediate.[3] This o-quinone can then undergo further reactions, including the formation of a semiquinone radical. These reactive species are believed to be the primary mediators of DHBA's cytotoxicity. The oxidation of DHBA by tyrosinase has been shown to be crucial for its growth-inhibitory effects in pigmented melanoma cell lines.[2] Inhibition of tyrosinase activity has been found to block the cytotoxic effects of DHBA.[2]
Inhibition of DNA Polymerase
The primary molecular target of the reactive intermediates generated from DHBA oxidation is DNA polymerase. These cytotoxic species have been shown to directly and irreversibly inhibit DNA polymerase activity. This inhibition is thought to occur at or near the template-initiator binding site of the enzyme. The consequence of DNA polymerase inhibition is a halt in DNA replication, which is particularly detrimental to rapidly proliferating cancer cells.
Selective Inhibition of Thymidine (B127349) Incorporation
Consistent with its role as a DNA synthesis inhibitor, DHBA selectively inhibits the incorporation of thymidine into DNA, while having a lesser effect on the incorporation of leucine (B10760876) or uridine (B1682114) into proteins and RNA, respectively.[1] This selectivity underscores the targeted nature of its cytotoxic action towards DNA replication.
Proposed Signaling Pathways
While the direct inhibition of DNA polymerase is a well-established mechanism, the broader signaling pathways affected by DHBA are less characterized. Based on its chemical nature as a catecholamine and its generation of reactive oxygen species (ROS), several signaling pathways are likely to be involved.
Oxidative Stress and Apoptosis
The enzymatic oxidation of DHBA can lead to the production of ROS, inducing a state of oxidative stress within the cell. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. While direct studies on DHBA-induced apoptosis signaling are limited, a related compound, 3,4-dihydroxybenzaldehyde (B13553), has been shown to induce apoptosis and inhibit oxidative DNA damage.[4] It is plausible that DHBA-induced oxidative stress could activate intrinsic apoptotic pathways involving the mitochondria.
Quantitative Data
The cytotoxic activity of DHBA has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S91A | Murine Melanoma | 10 | [5] |
| S91B | Murine Melanoma | 25 | [5] |
| SK-MEL-30 | Human Melanoma | 30 | [5] |
| RPMI-7951 | Human Melanoma | 68 | [5] |
| SK-MEL-2 | Human Melanoma | 84 | [5] |
| SK-MEL-3 | Human Melanoma | 90 | [5] |
| L1210 | Murine Leukemia | 67 | [5] |
| SCC-25 | Human Squamous Cell Carcinoma | 184 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DHBA.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DHBA (e.g., 1 µM to 1 mM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Thymidine Incorporation Assay
This assay directly measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[6][7][8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with DHBA as described for the MTT assay.
-
Radiolabeling: Add [³H]-thymidine (1 µCi/mL) to each well during the last 4-6 hours of the incubation period.
-
Cell Lysis and DNA Precipitation: Wash the cells with cold PBS, and then lyse them with a lysis buffer. Precipitate the DNA using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the precipitate, dissolve it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of treated cells to the control cells to determine the percentage of inhibition of thymidine incorporation.
In Vitro DNA Polymerase Assay
This assay directly measures the effect of DHBA on the activity of isolated DNA polymerase.[10][11][12]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP like [α-³²P]dCTP), reaction buffer, and purified DNA polymerase.
-
DHBA Incubation: For experiments involving tyrosinase activation, pre-incubate DHBA with tyrosinase before adding it to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the reaction by adding the DNA polymerase. After a defined incubation period at 37°C, terminate the reaction by adding EDTA.
-
Product Separation: Separate the radiolabeled DNA product from the unincorporated dNTPs using techniques like gel electrophoresis or filter binding assays.
-
Quantification: Quantify the amount of incorporated radioactivity to determine the DNA polymerase activity.
-
Data Analysis: Compare the activity in the presence of DHBA to the control to determine the extent of inhibition.
Conclusion
The mechanism of action of this compound is a compelling example of pro-drug therapy, particularly in the context of melanoma. Its activation by tyrosinase to generate reactive species that inhibit DNA polymerase provides a clear and targeted approach to cancer therapy. While the direct molecular targets are becoming clearer, further research is needed to fully elucidate the complex signaling pathways that are modulated by DHBA and its metabolites. A deeper understanding of these pathways will be crucial for the rational design of future DHBA-based therapeutics and for identifying potential combination therapies to enhance its antitumor efficacy.
References
- 1. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tyrosinase activity on the cytotoxicity of this compound and buthionine sulfoximine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-dihydroxybenzaldehyde purified from the barley seeds (Hordeum vulgare) inhibits oxidative DNA damage and apoptosis via its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 10. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dihydroxybenzylamine (DHBA): A Technical Guide on a Dopamine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), also known as 4-(aminomethyl)benzene-1,2-diol, is a catecholamine that is structurally very similar to the neurotransmitter dopamine (B1211576).[1] This structural analogy, characterized by a catechol ring and an amino group, allows DHBA to interact with biological systems that recognize dopamine.[1] While it is a lower homolog of dopamine, its distinct pharmacological profile has made it a subject of interest in various research areas, including neurochemistry, oncology, and as a tool for studying dopamine metabolism.[2][3][4] This guide provides an in-depth technical overview of DHBA, focusing on its properties as a dopamine analog, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.
Physicochemical Properties and Synthesis
DHBA is an organic compound with the chemical formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol . It is typically available as a hydrobromide or hydrochloride salt to improve stability and solubility.[5]
Synthesis Overview: The synthesis of DHBA can be achieved through various routes, often starting from precursors like 3,4-dihydroxybenzaldehyde (B13553) or vanillin.[6][7] A common method involves the reductive amination of 3,4-dihydroxybenzaldehyde. Another approach is the reduction of 3,4-dihydroxybenzonitrile.[6] These synthetic routes are crucial for producing DHBA for research and potential therapeutic development.
Pharmacology and Biological Activity
As a dopamine analog, DHBA's biological effects are primarily linked to its interaction with the dopaminergic system. However, it also exhibits other activities, such as cytotoxicity in melanoma cells, which appears to be mediated by the inhibition of DNA polymerase after enzymatic activation.[2][8][9]
Interaction with Dopamine Receptors
Dopamine exerts its effects by binding to two families of G protein-coupled receptors (GPCRs): D1-like (D1, D5) and D2-like (D2, D3, D4).[10][][12] D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[13][14][15] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[][14] DHBA is expected to interact with these receptors, mimicking the action of dopamine to a certain extent.
Quantitative Data on Receptor Interaction
Table 1: Hypothetical Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀/IC₅₀) of DHBA
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) |
| D1-like | |||
| D₁ | Data not available | cAMP Accumulation | Data not available |
| D₅ | Data not available | cAMP Accumulation | Data not available |
| D2-like | |||
| D₂ | Data not available | cAMP Inhibition | Data not available |
| D₃ | Data not available | cAMP Inhibition | Data not available |
| D₄ | Data not available | cAMP Inhibition | Data not available |
Note: This table is for illustrative purposes. Specific experimental data for DHBA is required to populate these fields.
Signaling Pathways
Activation of dopamine receptors by an agonist like DHBA initiates a cascade of intracellular signaling events. The D1-like receptor signaling pathway is a primary route through which dopaminergic compounds exert their effects.
D1-Like Receptor Signaling Cascade
Upon binding of an agonist to the D1 receptor, the associated Gαs protein is activated. This leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP.[13][14] The subsequent increase in cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[13][14] This signaling cascade ultimately modulates neuronal excitability and gene expression.
Caption: D1 receptor signaling pathway activated by an agonist like DHBA.
Experimental Protocols
Characterizing the interaction of DHBA with dopamine receptors requires specific and detailed experimental procedures. Below are protocols for two fundamental assays in receptor pharmacology.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of DHBA for a specific dopamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of DHBA at a specific dopamine receptor subtype.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human dopamine receptor of interest (e.g., D1, D2).[16]
-
Radioligand: A tritiated antagonist with high affinity for the receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).[16]
-
Test Compound: this compound (DHBA).
-
Non-specific Determinant: A high concentration of an unlabeled ligand (e.g., Haloperidol for D2) to determine non-specific binding.[16]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]
-
96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.[18]
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the vehicle, DHBA at various concentrations, or the non-specific determinant.
-
Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 250 µL.[18]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[16]
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[16][17]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of DHBA concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This protocol measures the ability of DHBA to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cyclic AMP in whole cells.
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of DHBA at a specific dopamine receptor subtype.
Materials:
-
Cell Line: A stable cell line expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound (DHBA).
-
Stimulating Agent (for D2-like receptors): Forskolin (B1673556) or another adenylyl cyclase activator.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the growth medium with assay medium and pre-incubate the cells.
-
Compound Addition:
-
For D1-like (Agonist mode): Add DHBA at various concentrations.
-
For D2-like (Antagonist mode): Add a fixed concentration of forskolin followed by DHBA at various concentrations.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of DHBA concentration.
-
For D1-like: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal stimulation).
-
For D2-like: Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP production).
-
In Vivo Studies and Potential Applications
In vivo studies have explored the effects of DHBA in various contexts. For instance, it has been shown to have antitumor activity against B16 melanoma, with a better therapeutic effect and lower toxicity compared to dopamine.[19][20] This effect may be related to the inhibition of DNA polymerase by its oxidation products.[2] Additionally, DHBA and its derivatives have been investigated for their neuroprotective effects.[21][22][23][24] The compound is also frequently used as an internal standard in the analysis of plasma catecholamines due to its structural similarity to endogenous neurotransmitters.[4][25]
Conclusion
This compound is a valuable pharmacological tool due to its close structural relationship with dopamine. It serves as an important compound for studying dopaminergic mechanisms and has shown potential in therapeutic areas like oncology and neuroprotection. A thorough characterization of its binding and functional profile at all dopamine receptor subtypes is essential for fully understanding its mechanism of action and unlocking its potential for drug development. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into this intriguing dopamine analog.
References
- 1. Buy this compound | 37491-68-2 [smolecule.com]
- 2. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]
- 7. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. tandfonline.com [tandfonline.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Species-dependent differences in recovery of this compound in assays of plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3,4-Dihydroxybenzylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dihydroxybenzylamine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective and antitumor effects. This document details the core synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes the key signaling pathways associated with the biological activities of these compounds using Graphviz diagrams.
Core Synthetic Strategies
The primary and most versatile method for the synthesis of this compound derivatives is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553). This can be performed as a one-pot reaction or a two-step process involving the formation and subsequent reduction of a Schiff base intermediate.
One-Pot Reductive Amination: In this approach, 3,4-dihydroxybenzaldehyde, an amine, and a reducing agent are combined in a single reaction vessel. The choice of reducing agent is critical to selectively reduce the in situ-formed imine or iminium ion without reducing the starting aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Two-Step Synthesis via Schiff Base Intermediate: This method involves two distinct steps:
-
Schiff Base Formation: 3,4-dihydroxybenzaldehyde is condensed with a primary amine, typically under reflux with a catalytic amount of acid, to form the corresponding N-substituted imine (Schiff base).
-
Reduction: The isolated Schiff base is then reduced to the target secondary amine. A common and effective reducing agent for this step is sodium borohydride (B1222165) (NaBH₄).
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from 3,4-Dihydroxybenzaldehyde
This protocol describes the synthesis of N-(3,4-dihydroxybenzylidene)aniline, a representative Schiff base derivative.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve aniline (1.0 eq) in ethanol.
-
Add the aniline solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.
General Procedure for the Reduction of Schiff Bases using Sodium Borohydride
This protocol details the reduction of a pre-formed Schiff base to the corresponding this compound derivative.
Materials:
-
N-(3,4-dihydroxybenzylidene) derivative (Schiff base)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Suspend the Schiff base (1.0 eq) in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound derivative.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
| Derivative | Amine | Method | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Benzylaniline | Aniline | Reductive Amination | NaBH₄ | THF | 98 | [1] |
| N,N'-Bis(3,4-dihydroxybenzyl)ethylenediamine | Ethylenediamine | Schiff Base Formation & Reduction | NaBH₄ | Methanol | Not specified | [2] |
| N-(3,4-dihydroxybenzyl)aniline | Aniline | Schiff Base Formation & Reduction | NaBH₄ | Methanol | 91-99 (for similar structures) | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Signaling Pathways and Biological Activities
This compound derivatives have been shown to modulate several key signaling pathways, contributing to their neuroprotective and antitumor effects.
Neuroprotection: MAPK/ERK and BDNF-TrkB Signaling
Derivatives of this compound can exert neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathways. Activation of these pathways can promote neuronal survival, differentiation, and synaptic plasticity.
Caption: MAPK/ERK Signaling Pathway.
References
- 1. Dopamine D1-like receptor activation induces brain-derived neurotrophic factor protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and Glutamate Receptors Co-operate With Brain-Derived Neurotrophic Factor (BDNF) and TrkB to Modulate ERK Signaling in Adult Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 3,4-Dihydroxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. 3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, and its related compounds have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects associated with the 3,4-dihydroxybenzene moiety, with a focus on the antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways. Due to the limited direct research on this compound's neuroprotective actions, this paper leverages data from closely related compounds, namely 3,4-dihydroxybenzaldehyde (B13553) (DBD) and methyl 3,4-dihydroxybenzoate (MDHB), to provide a comprehensive understanding of the potential mechanisms. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this area.
Introduction
This compound (DHBA) is a catecholamine compound and a structural analog of the neurotransmitter dopamine. While its primary research focus has been in oncology, its structural similarity to other neuroprotective phenolic compounds suggests a potential role in mitigating neuronal damage. The core 3,4-dihydroxybenzene (catechol) structure is a well-known pharmacophore responsible for potent antioxidant activities.
This guide will synthesize the current understanding of the neuroprotective mechanisms associated with this chemical scaffold, drawing evidence from studies on DHBA and its closely related analogs, 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB). The primary neuroprotective pathways discussed include the activation of the Nrf2/HO-1 antioxidant response, modulation of the MAPK and NF-κB inflammatory signaling cascades, and inhibition of apoptotic processes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB), which serve as valuable reference points for designing and evaluating experiments on this compound (DHBA).
Table 1: In Vitro Neuroprotective Effects of 3,4-Dihydroxybenzene Analogs
| Compound | Cell Line | Stressor | Concentration(s) | Key Findings | Reference(s) |
| 3,4-dihydroxybenzaldehyde (DBD) | BV2 microglia | Lipopolysaccharide (LPS) | 0.01, 0.1, 1 µM | Significantly decreased levels of TNF-α, IL-1β, and IL-6.[1] | [1] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Dose-dependent increase in cell viability.[2] | [2] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 4, 8 µM | Significantly decreased apoptosis rate. |
Table 2: In Vivo Neuroprotective Effects of 3,4-Dihydroxybenzaldehyde (DBD)
| Compound | Animal Model | Injury Model | Dosage | Key Findings | Reference(s) |
| 3,4-dihydroxybenzaldehyde (DBD) | Rat | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 10 mg/kg | Significantly decreased infarct volume and alleviated neurological deficits.[1][3] | [1][3] |
Core Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective effects of 3,4-dihydroxybenzene compounds are primarily attributed to their ability to modulate key signaling pathways involved in cellular stress and survival.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like 3,4-dihydroxybenzene compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1). This cascade enhances the cellular defense against oxidative damage.
MAPK and NF-κB Inflammatory Pathways
Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegeneration. Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are key signaling pathways that regulate the production of pro-inflammatory mediators. Studies on DBD have shown that it can inhibit the phosphorylation of MAPKs (p38, JNK, and ERK) and suppress the activation of NF-κB, leading to a reduction in the release of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound, based on established protocols for related compounds.
Cell Culture
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurotoxicity, oxidative stress, and apoptosis in a neuronal context.
-
BV2 (Murine Microglia): An immortalized microglial cell line used to model neuroinflammation.
-
-
Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BV2: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of DHBA for a specified duration (e.g., 2-4 hours).
-
Introduce a neurotoxic stimulus (e.g., 5 mM glutamate (B1630785) or 100 µM H₂O₂) and co-incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control group.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Seed cells (e.g., SH-SY5Y or BV2) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with DHBA and/or a stimulus (e.g., LPS for BV2 cells) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-p38, anti-p65 NF-κB, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities using densitometry software.
-
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with DHBA and a pro-oxidant stimulus.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively, using a fluorescence microplate reader.
-
Experimental and Logical Workflows
Visualizing the experimental process is crucial for planning and execution.
References
- 1. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3,4-Dihydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, has emerged as a compound of significant interest in biomedical research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of DHBA's bioactivity, with a focus on its antitumor, neuroprotective, and antioxidant properties. We present a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms, including key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound, also known as 4-(aminomethyl)benzene-1,2-diol, is a catecholamine derivative structurally related to the neurotransmitter dopamine. Its biological activities have been primarily investigated in the context of cancer therapy, particularly for melanoma, where it demonstrates selective cytotoxicity.[1][2][3][4][5][6] Beyond its antitumor effects, emerging, albeit less extensive, evidence suggests potential roles for DHBA in neuroprotection and as an antioxidant. This guide aims to consolidate the available scientific literature on DHBA, presenting a detailed technical overview for the scientific community.
Antitumor Activity
The most well-documented biological activity of DHBA is its potent and selective antitumor effect against melanoma cells.[1][2][3][4][5][6] This activity is intrinsically linked to the unique enzymatic profile of melanoma cells, which exhibit high levels of tyrosinase.
Mechanism of Action
The antitumor mechanism of DHBA in melanoma is a targeted process initiated by the enzymatic activity of tyrosinase.[2][5]
-
Enzymatic Oxidation: In the presence of tyrosinase, DHBA is oxidized to a highly reactive ortho-quinone intermediate.[7]
-
Inhibition of DNA Polymerase: This o-quinone subsequently acts as an inhibitor of DNA polymerase, a critical enzyme for DNA replication and cell proliferation.[1][5][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in melanoma cells.[6]
The following diagram illustrates the proposed mechanism of tyrosinase-mediated activation of DHBA.
Caption: Tyrosinase-mediated activation of DHBA leading to cytotoxicity in melanoma cells.
Quantitative Data: In Vitro Cytotoxicity
DHBA has demonstrated significant cytotoxic effects against a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Type | IC50 (µM) | Reference(s) |
| SK-MEL-30 | Human Melanoma | 30 | [2] |
| SK-MEL-2 | Human Melanoma | 84 | [2] |
| SK-MEL-3 | Human Melanoma | 90 | [2] |
| RPMI-7951 | Human Melanoma | 68 | [2] |
| S91A | Murine Melanoma | 10 | [2] |
| S91B | Murine Melanoma | 25 | [2] |
| L1210 | Murine Leukemia | 67 | [2] |
| SCC-25 | Human Squamous Cell Carcinoma | 184 | [2] |
Note: The cytotoxicity of DHBA can be enhanced by co-administration with buthionine sulfoximine (B86345) (BSO), which depletes intracellular glutathione (B108866) levels, thereby increasing the susceptibility of melanoma cells to DHBA-induced oxidative stress.[2]
Quantitative Data: In Vivo Antitumor Efficacy
In vivo studies using a B16 melanoma mouse model have corroborated the antitumor potential of DHBA.
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| (C57BL/6 x DBA/2)F1 mice with B16 melanoma | 1000 mg/kg/day, daily | 70% increase in lifespan compared to 48% with dopamine | [3] |
| C57BL/6 mice with B16 melanoma | 200, 400, 600, 800 mg/kg, intraperitoneal injection for 21 days | Increased median lifespan by 44%, 46%, 70%, and 50% respectively | [2] |
| Non-tumor-bearing B6D2F1 mice | 1000 mg/kg, intraperitoneal injection for 7 days | Well-tolerated with minimal toxic effects | [2] |
Neuroprotective and Antioxidant Activities
While the primary focus of DHBA research has been on its anticancer properties, its structural similarity to dopamine and other catechols suggests potential neuroprotective and antioxidant effects. However, direct evidence for these activities of DHBA is limited, with much of the current understanding extrapolated from studies on structurally related compounds like 3,4-dihydroxybenzaldehyde (B13553) and 3,4-dihydroxybenzoic acid.
Putative Mechanisms of Neuroprotection and Antioxidant Action
The catechol moiety of DHBA is a key structural feature that can participate in redox reactions, suggesting a capacity for free radical scavenging. The proposed mechanisms include:
-
Direct Radical Scavenging: The hydroxyl groups on the catechol ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
-
Modulation of Signaling Pathways: Related phenolic compounds have been shown to influence key signaling pathways involved in cellular stress responses and survival, such as the PI3K/Akt and MAPK pathways.
The following diagram depicts the potential involvement of DHBA in cellular signaling pathways related to neuroprotection.
Caption: Hypothetical signaling pathways modulated by DHBA in neuroprotection.
Cardiovascular Effects
Currently, there is a significant lack of direct research on the cardiovascular effects of this compound. Studies on structurally similar dihydroxyflavonols have indicated potential for vasodilation and improvement of endothelial function, partly through inhibition of the RhoA/Rho-kinase pathway.[9][10] However, whether DHBA exhibits similar properties remains to be investigated.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of DHBA's biological activities.
Synthesis of this compound
A common synthetic route to DHBA involves the use of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) as a starting material. While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
A more specific, though still generalized, method involves the condensation of pyrocatechol (B87986) with glyoxylic acid, followed by oxidation and decarboxylation.[11] Another approach starts from vanillin, which is converted to 3,4-dihydroxybenzonitrile (B93048) and then reduced.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., B16-F10, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DHBA in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Polymerase Inhibition Assay
-
Enzyme Activation: Pre-incubate DHBA with mushroom tyrosinase in a suitable buffer to generate the o-quinone intermediate.
-
Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and the activated DHBA.
-
Initiation: Add purified DNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the DNA.
-
Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the polymerase activity in the presence of activated DHBA to a control without the inhibitor.
In Vivo B16 Melanoma Model
-
Cell Preparation: Culture B16 melanoma cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Tumor Inoculation: Subcutaneously inject a defined number of B16 cells (e.g., 1 x 10⁵ cells) into the flank of C57BL/6 mice.[12][13]
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer DHBA (e.g., 200-800 mg/kg) via intraperitoneal injection daily or on a specified schedule.[2] The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. The primary endpoint is often tumor growth delay or an increase in lifespan.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA and ECA. Insert a filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][15]
-
Reperfusion (Optional): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
DHBA Administration: Administer DHBA at a predetermined dose and time point (before, during, or after ischemia).
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal, and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[16][17]
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with DHBA for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).[18][19][20][21][22]
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.
Conclusion
This compound is a promising bioactive molecule with well-established antitumor activity against melanoma, driven by a unique tyrosinase-dependent mechanism of action. While its potential as a neuroprotective and antioxidant agent is plausible based on its chemical structure, further direct experimental evidence is required to substantiate these claims and elucidate the underlying signaling pathways. Similarly, its effects on the cardiovascular system are currently unexplored. This technical guide provides a solid foundation of the existing knowledge on DHBA and offers a framework of experimental protocols to facilitate future research into its full therapeutic potential. The comprehensive quantitative data and detailed methodologies presented herein are intended to empower researchers to design and execute robust studies to further unravel the biological activities of this intriguing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrobromide | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation by alpha-difluoromethylornithine of the activity of this compound, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin synthesis and the action of L-dopa and this compound in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 10. Effects of 3',4'-dihydroxyflavonol on vascular contractions of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 12. B16/F10 tumors in aged 3D collagen in vitro simulate tumor growth and gene expression in aged mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 20. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 3,4-Dihydroxybenzylamine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Dopamine (B1211576) Analog with Anticancer Properties
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine, has emerged as a compound of significant interest in medicinal chemistry and drug development. Possessing a catechol moiety, DHBA exhibits a range of biological activities, most notably as a cytotoxic agent against various cancer cell lines, particularly melanoma.[1][2] Its mechanism of action is primarily attributed to the inhibition of key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DHBA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.
Core Structure and Modifications
The foundational structure of this compound consists of a benzene (B151609) ring substituted with two hydroxyl groups at the 3 and 4 positions (a catechol group) and an aminomethyl group at the 1 position.[2] The catechol moiety is a critical feature, known for its ability to undergo oxidation to form reactive quinone species, which can contribute to its biological activity. The primary amino group provides a site for potential modification to alter physicochemical properties and target engagement. SAR studies in the literature have explored modifications of the aminomethyl side chain and the hydroxyl groups on the benzene ring to understand their impact on cytotoxicity and enzyme inhibition.
Quantitative Structure-Activity Relationship Data
The cytotoxic and enzyme inhibitory activities of this compound and its analogs are summarized below. These data highlight the importance of the catechol structure and the nature of the side chain in determining biological efficacy.
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| This compound | SK-MEL-30 | IC50 | 30 µM | [1] |
| This compound | SK-MEL-2 | IC50 | 84 µM | [1] |
| This compound | SK-MEL-3 | IC50 | 90 µM | [1] |
| This compound | RPMI-7951 | IC50 | 68 µM | [1] |
| This compound | S91A Melanoma | IC50 | 10 µM | [1] |
| This compound | S91B Melanoma | IC50 | 25 µM | [1] |
| This compound | L1210 Leukemia | IC50 | 67 µM | [1] |
| This compound | SCC-25 | IC50 | 184 µM | [1] |
| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | IC50 | 38 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects primarily through the inhibition of DNA synthesis. As a dopamine analog, it can be a substrate for enzymes like tyrosinase, which is abundant in melanoma cells. Oxidation of the catechol moiety by tyrosinase generates reactive semiquinone and quinone species.[4] These reactive intermediates are believed to be the ultimate inhibitors of DNA polymerase, leading to the arrest of DNA replication and subsequent cell death.[4] Furthermore, DHBA and its derivatives have been shown to inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides, the building blocks for DNA synthesis.[3] The depletion of the deoxyribonucleotide pool further contributes to the inhibition of DNA replication.
Proposed mechanism of action for this compound.
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound and its analogs against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., melanoma cell lines SK-MEL-30, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (DHBA and analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Ribonucleotide Reductase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of DHBA analogs against ribonucleotide reductase.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified ribonucleotide reductase enzyme, its substrate (e.g., CDP or GDP), and necessary cofactors (e.g., ATP, NADPH, thioredoxin, thioredoxin reductase) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control without any inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate the mixture at 37°C for a specific period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
Product Quantification: Quantify the amount of deoxyribonucleotide product formed. This can be done using various methods, such as HPLC or by using radiolabeled substrates and measuring the radioactivity of the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
General experimental workflow for SAR studies.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel anticancer agents, particularly for melanoma. The existing SAR data underscore the importance of the catechol moiety for its biological activity. Future research should focus on synthesizing a broader range of analogs with modifications to the aminomethyl side chain and the aromatic ring to improve potency, selectivity, and pharmacokinetic properties. Further elucidation of the specific signaling pathways modulated by DHBA beyond direct enzyme inhibition will also be crucial for its clinical development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising class of compounds.
References
- 1. This compound hydrobromide | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of biologic reducing agents related to this compound: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dihydroxybenzylamine: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
An In-depth Review of Physicochemical Properties, Degradation Pathways, and Analytical Methodologies
Introduction
3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, has garnered significant interest in biomedical research, particularly for its potential as an antitumor agent.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These physicochemical properties are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols and an exploration of its potential degradation pathways and involvement in cellular signaling.
Physicochemical Properties
This compound is a catecholamine, a class of molecules containing a catechol (1,2-dihydroxybenzene) moiety and an amine group. This structure dictates its chemical properties, including its susceptibility to oxidation. The compound is commonly available as a hydrobromide or hydrochloride salt to improve its handling and stability.
Solubility Profile
The solubility of this compound is a key factor for its application in both in vitro and in vivo studies. The available data, primarily for the free base and its hydrobromide salt, are summarized below.
Quantitative Solubility Data
| Form | Solvent | Solubility | Temperature (°C) | Method |
| Free Base | Water | 38.4 g/L | Not Specified | Predicted (ALOGPS) |
| Hydrobromide | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | Not Specified | Experimental[2] |
| Hydrobromide | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | Not Specified | Experimental[2] |
| Hydrobromide | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Not Specified | Experimental[2] |
| Hydrobromide | DMSO | 50 mg/mL | Not Specified | Experimental[2] |
Note: The predicted water solubility of the free base is substantial, suggesting good aqueous solubility. The experimental data for the hydrobromide salt in various formulations indicate its utility for in vivo studies.
Qualitative Solubility Data
The hydrobromide salt of this compound has been described as slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in Methanol.
Stability Profile
A critical consideration for the use of this compound is its inherent instability, particularly in solution. As a catecholamine, it is prone to oxidation, which can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.
Solid-State Stability
The hydrobromide salt of this compound is reported to be stable as a powder for up to 3 years when stored at -20°C.[3]
Solution Stability
Solutions of this compound hydrobromide are known to be unstable and it is recommended to prepare them fresh.[3] The stability of catecholamines in aqueous solutions is highly dependent on pH. Acidification of solutions is a common strategy to prevent degradation. Studies on other catecholamines have shown significant degradation at neutral or alkaline pH, while stability is enhanced in acidic conditions (pH 2-4). A time-dependent loss of this compound in dog plasma has been reported, which could be prevented by pH adjustment, underscoring the critical role of pH in its stability in biological matrices.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific forced degradation studies for this compound are not extensively reported in the public domain, the known chemistry of catecholamines suggests the following likely degradation pathways.
-
Oxidation: The catechol moiety is highly susceptible to oxidation, which can be initiated by oxygen, metal ions, or enzymes. This process can lead to the formation of quinones and other colored degradation products.
-
Hydrolysis: Depending on the pH, the benzylamine (B48309) moiety could be subject to hydrolysis, although this is generally less facile than oxidation for this class of compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of catecholamines.
The primary degradation pathway is expected to be oxidation of the catechol ring to form an ortho-quinone, which can then undergo further reactions.
Experimental Protocols
To aid researchers in the evaluation of this compound, detailed methodologies for key experiments are provided below. These protocols are based on established scientific principles and regulatory guidelines (ICH Q1A(R2)).[4]
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, phosphate (B84403) buffer at various pH values) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units such as g/L or mg/mL.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Aqueous Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature with gentle shaking for a short period (e.g., 1-2 hours).
-
Detection of Precipitation: Determine the highest concentration at which no precipitate is observed. This can be done visually or instrumentally (e.g., by nephelometry, which measures light scattering).
-
Quantification (Optional): After incubation, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV.
Forced Degradation Study
This study is designed to identify the degradation products that may form under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products. A diode array detector (DAD) or mass spectrometry (MS) can be used for peak purity analysis and identification of degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Potential Signaling Pathway Involvement
As a dopamine analog, this compound is expected to interact with cellular pathways typically modulated by catecholamines. Its documented antitumor activity suggests interference with signaling cascades critical for cancer cell proliferation and survival.[1] While direct studies on the specific signaling pathways affected by this compound are limited, research on structurally related dihydroxybenzene derivatives provides valuable insights.
For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a similar compound, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway through the phosphorylation of ERK and Akt.[5] The MAPK/ERK and PI3K/AKT signaling pathways are central regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its antitumor effects by modulating these or related pathways.
Below is a conceptual diagram illustrating a potential signaling pathway that could be influenced by this compound, based on the activity of related compounds.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Workflow Diagrams
To visually guide the experimental processes, the following workflows are presented in Graphviz DOT language.
Solubility Determination Workflow
Caption: Workflow for thermodynamic and kinetic solubility determination.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound and provides a framework for its further investigation. The compound exhibits good predicted aqueous solubility, but its instability in solution, particularly its susceptibility to pH-dependent degradation, requires careful consideration in experimental design. The provided protocols for solubility and stability testing offer robust methodologies for generating the data necessary for drug development. Further research is warranted to fully characterize its degradation products and to elucidate the specific signaling pathways through which it exerts its biological effects. This foundational knowledge is essential for advancing this compound as a potential therapeutic agent.
References
- 1. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 3,4-Dihydroxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, has primarily been investigated for its cytotoxic effects against melanoma cells. However, its structural similarity to other catecholamines and related phenolic compounds suggests a broader therapeutic potential. This technical guide explores the potential therapeutic uses of DHBA beyond its established anti-tumor activity, delving into its hypothesized roles in neuroprotection, cardioprotection, and its anti-inflammatory and antioxidant properties. This document summarizes the available quantitative data, provides detailed hypothetical experimental protocols for future investigations, and visualizes key signaling pathways and workflows to guide further research and drug development efforts in this area. While direct evidence for many of these applications is currently limited, this guide aims to provide a comprehensive framework for exploring the full therapeutic landscape of this compound.
Chemical and Physical Properties
This compound, also known as 4-(aminomethyl)catechol, is a catecholamine derivative.[1] Its chemical structure features a benzylamine (B48309) core with two hydroxyl groups substituted at the 3 and 4 positions of the benzene (B151609) ring. This catechol moiety is a key feature responsible for its biological activities, including its redox properties.
| Property | Value | Reference |
| Synonyms | 4-(Aminomethyl)catechol hydrobromide, DHBA, DHBA hydrobromide | [2] |
| Chemical Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Appearance | Light beige crystalline powder | [2] |
| Melting Point | 184-186 °C (hydrobromide salt) | [2] |
| Solubility | Soluble in water | [4] |
Potential Therapeutic Uses
While the primary focus of research on DHBA has been its anti-cancer properties, its chemical nature suggests potential in other therapeutic areas.
Anti-Tumor Activity
DHBA has demonstrated significant cytotoxic activity against melanoma cells, acting as a dopamine analog with reduced toxicity compared to dopamine itself.[5][6] Its mechanism of action is believed to involve the inhibition of DNA polymerase.[7]
Neuroprotection (Hypothesized)
Compounds structurally similar to DHBA, such as 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde (B13553), have shown neuroprotective effects in various models.[8][9] These compounds have been shown to protect neurons from amyloid-beta-induced toxicity and ischemic damage.[8][9] The catechol structure of DHBA suggests it may possess similar antioxidant and anti-inflammatory properties that could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's disease.
Cardioprotection (Hypothesized)
The antioxidant properties of catechol-containing compounds are known to be protective against cardiovascular damage. For instance, 3',4'-dihydroxyflavonol (B1679992) has been shown to reduce infarct size in myocardial ischemia and reperfusion injury.[10] It is plausible that DHBA could exert similar protective effects on cardiomyocytes by mitigating oxidative stress, a key contributor to various cardiovascular diseases.
Anti-inflammatory Effects (Hypothesized)
The inflammatory response is intricately linked with oxidative stress. Many phenolic compounds exhibit anti-inflammatory activity by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Given that DHBA possesses a catechol structure known for its antioxidant potential, it is hypothesized that it could also attenuate inflammatory responses.
Antioxidant Activity (Hypothesized)
The two hydroxyl groups on the aromatic ring of DHBA make it a potential electron donor, capable of scavenging free radicals and reducing oxidative stress. The antioxidant capacity of similar phenolic compounds has been well-documented.
Quantitative Data
Quantitative data for the therapeutic effects of DHBA are predominantly available for its anti-tumor activity. Data for other potential applications are currently lacking and represent a significant area for future research.
| Cell Line | Assay | IC50 (µM) | Reference |
| Human SK-MEL-30 | Growth Inhibition | 30 | [7] |
| Human SK-MEL-2 | Growth Inhibition | 84 | [7] |
| Human SK-MEL-3 | Growth Inhibition | 90 | [7] |
| RPMI-7951 | Growth Inhibition | 68 | [7] |
| S91A | Growth Inhibition | 10 | [7] |
| S91B | Growth Inhibition | 25 | [7] |
| L1210 | Growth Inhibition | 67 | [7] |
| SCC-25 | Growth Inhibition | 184 | [7] |
Experimental Protocols
The following are detailed hypothetical protocols for investigating the potential therapeutic uses of DHBA. These are based on standard methodologies and can be adapted for specific research needs.
In Vitro Cytotoxicity Assay against Melanoma Cells
Objective: To determine the cytotoxic effect of DHBA on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., B16-F10)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DHBA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Culture melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare various concentrations of DHBA in culture medium.
-
Replace the medium in the wells with the DHBA-containing medium and incubate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To evaluate the free radical scavenging activity of DHBA.
Materials:
-
This compound (DHBA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of DHBA and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DHBA or ascorbic acid solutions to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value.
Measurement of Inflammatory Cytokines in Macrophages
Objective: To assess the anti-inflammatory effect of DHBA on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (DHBA)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture RAW 264.7 cells and seed them in a 24-well plate.
-
Pre-treat the cells with various concentrations of DHBA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of DHBA on cytokine production.
Signaling Pathways
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other phenolic compounds, DHBA may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound is a promising molecule with established anti-tumor activity. While its therapeutic potential in neuroprotection, cardioprotection, and as a general anti-inflammatory and antioxidant agent is currently under-explored, its chemical structure provides a strong rationale for investigating these areas. The experimental protocols and hypothesized signaling pathways presented in this guide offer a foundational framework for future research. Rigorous in vitro and in vivo studies are necessary to validate these potential applications and to elucidate the precise molecular mechanisms of DHBA. Such investigations could unlock the full therapeutic potential of this dopamine analog, paving the way for novel treatments for a range of debilitating diseases.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. 3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0012153) [hmdb.ca]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Cardiac 3,4-dihydroxyphenylethylene glycol (DHPG) and catecholamine levels in a rat model of left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Free radical scavenging activity of 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside from Origanum vulgare and its protection against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3',4'-Dihydroxyflavonol reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4-Dihydroxybenzylamine (CAS Number: 37491-68-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (DHBA), also known as 4-(aminomethyl)catechol, is a dopamine (B1211576) analog with demonstrated biological activities, most notably as a cytotoxic agent against melanoma cells. Its primary mechanism of action involves enzymatic activation by tyrosinase to form reactive quinone species that subsequently inhibit DNA polymerase, leading to selective toxicity in melanin-producing cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and underlying mechanisms of DHBA. Detailed experimental protocols for its synthesis and for key biological assays are presented, along with a summary of quantitative data. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.
Chemical and Physical Properties
This compound is a catecholamine derivative. The free base has the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . It is often supplied and studied as its more stable hydrobromide salt (CAS Number: 16290-26-9), which has a molecular weight of 220.06 g/mol .
Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt
| Property | This compound | This compound Hydrobromide | Reference(s) |
| CAS Number | 37491-68-2 | 16290-26-9 | [1] |
| Molecular Formula | C₇H₉NO₂ | C₇H₁₀BrNO₂ | [1] |
| Molecular Weight | 139.15 g/mol | 220.06 g/mol | [1] |
| Appearance | - | Light beige crystalline powder/crystals | [2] |
| Melting Point | 158 °C (predicted) | 184-186 °C (literature) | [2] |
| Solubility | - | Soluble in DMSO | [2] |
| SMILES | NCC1=CC=C(O)C(O)=C1 | Br.NCc1ccc(O)c(O)c1 | [1] |
| InChI Key | YFMPSMITLLBENU-UHFFFAOYSA-N | BVFZTXFCZAXSHN-UHFFFAOYSA-N | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the reductive amination of 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Ammonium (B1175870) chloride (or another amine source)
-
Methanol
-
Sodium borohydride (B1222165)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid in diethyl ether (for salt formation, if desired)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. For enhanced stability, the amine can be converted to its hydrochloride or hydrobromide salt by treatment with the corresponding acid in an appropriate solvent.
Figure 1. Reductive amination synthesis of this compound.
Biological Activities and Mechanisms of Action
The primary and most studied biological activity of this compound is its antitumor effect, particularly against melanoma.
Antitumor Activity in Melanoma
DHBA exhibits selective cytotoxicity towards melanoma cells. This selectivity is attributed to its mechanism of action, which is dependent on the enzyme tyrosinase, an enzyme that is highly active in melanin-producing cells.[3][4]
-
Enzymatic Activation: DHBA acts as a prodrug that is oxidized by tyrosinase within melanoma cells to form a reactive aminomethyl-o-benzoquinone intermediate.[5]
-
Formation of Cytotoxic Species: This quinone is unstable and can undergo further reactions to generate cytotoxic species, including semiquinone radicals.[5]
-
Inhibition of DNA Polymerase: These reactive oxidation products have been shown to irreversibly inhibit DNA polymerase. This inhibition is a key step in the cytotoxic effect of DHBA. Studies suggest that the inhibitory sites are at or near the template-initiator binding site of the enzyme.[5]
-
Inhibition of DNA Synthesis: The inhibition of DNA polymerase leads to a downstream inhibition of DNA synthesis, as evidenced by the selective inhibition of thymidine (B127349) incorporation into DNA.[6] This ultimately results in cell cycle arrest and apoptosis.
Figure 2. Mechanism of tyrosinase-dependent cytotoxicity of DHBA in melanoma cells.
In vivo studies using B16 melanoma mouse models have demonstrated the antitumor efficacy of DHBA. Administration of DHBA resulted in a significant increase in the life-span of tumor-bearing mice.[4][6] Notably, DHBA was found to be less toxic than dopamine at comparable effective doses.[6]
Table 2: In Vivo Antitumor Activity of this compound in B16 Melanoma Model
| Animal Model | Treatment | Dosage | Outcome | Reference(s) |
| (C57BL/6 x DBA/2)F1 mice with B16 melanoma | This compound | 1000 mg/kg/day | 70% increase in life-span | [6] |
| Mice with intraperitoneally inoculated B16 melanoma | This compound | 300 mg/kg for 14 days (intraperitoneal) | 4.5-day increase in survival time | [4] |
| Mice with intraperitoneally inoculated B16 melanoma | Combination of DHBA (300 mg/kg) and DFMO (2% in drinking water) | - | 14.6-day increase in survival time | [4] |
Potential Other Biological Activities
While the primary focus of research on DHBA has been its antimelanoma activity, its structural similarity to other catecholamines suggests potential for other biological effects. However, direct experimental evidence for DHBA in these areas is limited, with much of the current understanding extrapolated from related compounds like 3,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzoic acid.
-
Antioxidant Activity: The catechol moiety in DHBA suggests it may possess antioxidant properties through radical scavenging.
-
Anti-inflammatory Activity: Related catechol compounds have been shown to inhibit the production of pro-inflammatory mediators.
-
Neuroprotective Effects: 3,4-dihydroxybenzoic acid has demonstrated neuroprotective effects against amyloid-beta-induced toxicity.[7]
Further research is required to definitively characterize these potential activities for this compound.
Experimental Protocols for Biological Assays
Tyrosinase-Dependent Cytotoxicity Assay
This assay is used to determine the selective cytotoxicity of DHBA in melanoma cells with varying tyrosinase activity.
Materials:
-
Human melanoma cell lines (e.g., a pigmented, tyrosinase-positive line and an unpigmented, tyrosinase-negative line)
-
Cell culture medium and supplements
-
This compound
-
Phenylthiourea (PTU) - a tyrosinase inhibitor
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Seed melanoma cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of DHBA in cell culture medium.
-
For a subset of wells with tyrosinase-positive cells, pre-treat with a non-toxic concentration of PTU for 1 hour to inhibit tyrosinase activity.
-
Treat the cells with the various concentrations of DHBA (with and without PTU pre-treatment) and incubate for 48-72 hours.
-
Assess cell viability using a standard colorimetric assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ values for DHBA in each cell line and condition. A significantly higher IC₅₀ in the presence of PTU or in tyrosinase-negative cells indicates tyrosinase-dependent cytotoxicity.
Figure 3. Workflow for a tyrosinase-dependent cytotoxicity assay.
DNA Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of tyrosinase-activated DHBA on DNA polymerase activity.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Mushroom tyrosinase
-
This compound
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs (including the radiolabeled dNTP).
-
In a separate tube, pre-incubate DHBA with mushroom tyrosinase to generate the active quinone species.
-
Initiate the polymerase reaction by adding the purified DNA polymerase and the tyrosinase-activated DHBA to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated, radiolabeled DNA on glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled dNTPs.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Compare the radioactivity in the DHBA-treated samples to that of untreated controls to determine the percentage of DNA polymerase inhibition.
In Vivo Antitumor Study in a B16 Melanoma Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of DHBA in vivo.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for DHBA administration
-
Calipers
Procedure:
-
Culture B16-F10 melanoma cells and prepare a single-cell suspension in PBS.
-
Subcutaneously inject the B16-F10 cells into the flank of the C57BL/6 mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer DHBA (e.g., via intraperitoneal injection or oral gavage) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Analyze the data to determine the effect of DHBA on tumor growth and overall survival.
Signaling Pathways
While the direct inhibition of DNA polymerase is a key mechanism, the broader impact of DHBA on cancer-related signaling pathways is an area of ongoing investigation. Based on the activities of structurally similar compounds and the known signaling landscape of melanoma, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are of particular interest.
Potential Interaction with the MAPK Pathway
The MAPK pathway is frequently hyperactivated in melanoma and plays a crucial role in cell proliferation, survival, and metastasis. While direct evidence for DHBA's modulation of this pathway is limited, it is plausible that the cellular stress induced by DHBA-mediated DNA damage could lead to the activation of stress-responsive MAPKs, such as p38 and JNK, which can, in turn, trigger apoptosis.
Potential Interaction with the NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and therapeutic resistance. The potential anti-inflammatory properties of DHBA, as suggested by related compounds, may involve the inhibition of NF-κB signaling.
Figure 4. Putative signaling pathways affected by DHBA-induced cellular stress.
Conclusion
This compound is a promising antitumor agent, particularly for the treatment of melanoma, due to its unique tyrosinase-dependent mechanism of action. This targeted activation minimizes systemic toxicity while maximizing efficacy against melanin-producing cancer cells. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DHBA. Future research should focus on elucidating its effects on broader signaling networks, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its potential efficacy in other tyrosinase-expressing cancers. Furthermore, investigating its potential antioxidant, anti-inflammatory, and neuroprotective properties could unveil new therapeutic applications for this versatile molecule.
References
- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation by alpha-difluoromethylornithine of the activity of this compound, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Catecholamines in Plasma using HPLC with 3,4-Dihydroxybenzylamine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamines, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576), are critical biogenic amines that function as neurotransmitters and hormones, playing a vital role in regulating physiological processes.[1] Accurate quantification of these analytes in biological matrices such as plasma is essential for research in neuroscience, endocrinology, and pharmacology, as well as for the diagnosis and monitoring of various pathological conditions, including cardiovascular diseases and certain tumors.[2] High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a widely used, sensitive, and reliable method for the simultaneous measurement of catecholamines.[3]
The use of an internal standard (IS) is crucial for accurate quantification in HPLC to correct for variations in sample preparation and injection volume. 3,4-Dihydroxybenzylamine (DHBA) is a commonly employed internal standard for catecholamine analysis due to its structural similarity to the analytes of interest and its electrochemical properties, which allow for its detection under similar conditions.[4] This application note provides a detailed protocol for the determination of norepinephrine, epinephrine, and dopamine in plasma using HPLC with electrochemical detection and DHBA as the internal standard.
Materials and Reagents
-
Norepinephrine bitartrate (B1229483) salt
-
Epinephrine bitartrate salt
-
Dopamine hydrochloride
-
This compound hydrobromide (DHBA)
-
Perchloric acid (HClO₄)
-
Tris buffer
-
EDTA
-
Acid-washed alumina (B75360)
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
Sodium acetate
-
Sodium heptanesulfonate
-
Deionized water
-
Plasma samples (e.g., human, rat)
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the appropriate amount of norepinephrine bitartrate, epinephrine bitartrate, dopamine hydrochloride, and this compound hydrobromide in 0.1 M perchloric acid to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions in amber vials at -20°C. These solutions are stable for several weeks.[5]
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
-
The concentration range for the calibration curve will depend on the expected analyte concentrations in the samples. A typical range for catecholamines is from pg/mL to ng/mL.[4]
-
The internal standard (DHBA) working solution should be prepared at a concentration that yields a robust and reproducible peak.
Sample Preparation: Alumina Extraction
This protocol is based on the principle that catecholamines are selectively adsorbed onto alumina at a basic pH and can be eluted with an acidic solution.[6]
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a known amount of DHBA internal standard (e.g., 50 µL of a 500 pg/µL solution).
-
Add approximately 20 mg of acid-washed alumina.
-
Add Tris buffer (e.g., 2 M Tris with 0.05 M EDTA, pH 8.6) to adjust the pH to approximately 8.6.[6]
-
Vortex the mixture for 10-15 minutes to allow for the adsorption of catecholamines onto the alumina.[2][6]
-
Centrifuge the sample to pellet the alumina.
-
Carefully aspirate and discard the supernatant.
-
Wash the alumina pellet with deionized water to remove interfering substances. Repeat the centrifugation and aspiration steps.
-
Add a small volume of acidic solution (e.g., 100-200 µL of 0.1 M perchloric acid) to the alumina to elute the catecholamines.
-
Vortex for 5-10 minutes.
-
Centrifuge the sample at high speed.
-
Collect the supernatant, which contains the purified catecholamines and the internal standard, for HPLC analysis.
HPLC-ECD Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer containing sodium acetate, an ion-pairing agent like sodium heptanesulfonate, EDTA, and an organic modifier such as acetonitrile or methanol.[4] The pH is adjusted to an acidic value (e.g., pH 3.25).[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set to a level that oxidizes the catecholamines and DHBA (e.g., +0.65 V vs. Ag/AgCl).
Data Presentation
The following tables summarize the quantitative data for a typical validated HPLC method for catecholamine analysis using DHBA as an internal standard.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Norepinephrine | ~3.5 |
| Epinephrine | ~4.5 |
| This compound (IS) | ~6.0 |
| Dopamine | ~8.0 |
Note: Retention times are approximate and will vary depending on the specific HPLC conditions and column.
Table 2: Method Validation Parameters
| Parameter | Norepinephrine | Epinephrine | Dopamine |
| Linearity Range | 25 - 1000 pg/mL | 25 - 1000 pg/mL | 50 - 2000 pg/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | 2.11 - 11.15 | 1.12 - 10.91 | < 10 |
| Inter-day Precision (%RSD) | 0.88 - 12.60 | 2.88 - 12.60 | < 15 |
| Limit of Detection (LOD) | ~12 pg/mL[4] | ~12 pg/mL[4] | ~20 pg/mL |
| Limit of Quantification (LOQ) | ~40 pg/mL | ~40 pg/mL | ~60 pg/mL |
| Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 |
Data synthesized from multiple sources for illustrative purposes.[4]
Visualizations
Catecholamine Biosynthesis Pathway
Caption: Biosynthesis pathway of catecholamines from tyrosine.
Experimental Workflow
Caption: Workflow for catecholamine analysis in plasma.
Conclusion
This application note details a robust and reliable HPLC-ECD method for the quantification of norepinephrine, epinephrine, and dopamine in plasma using this compound as an internal standard. The provided protocol, including sample preparation via alumina extraction and detailed HPLC conditions, offers a solid foundation for researchers in various scientific disciplines. The method demonstrates good linearity, precision, and sensitivity, making it suitable for a wide range of research and clinical applications. Adherence to the described procedures will enable the generation of accurate and reproducible data for catecholamine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a simple plasma catecholamine extraction procedure prior to high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4-Dihydroxybenzylamine in Microdialysis Studies
Topic: 3,4-Dihydroxybenzylamine in Microdialysis Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has found a crucial application in neurochemical research, not as a primary analyte, but as an internal standard for the quantification of catecholamines in microdialysis studies.[1][2] Its structural similarity to dopamine and other catecholamines allows it to mimic their behavior during analytical procedures, making it an invaluable tool for ensuring the accuracy and reliability of neurotransmitter measurements. This document provides detailed application notes and protocols for the use of DHBA as an internal standard in in-vivo microdialysis experiments coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the analysis of dopamine.
Microdialysis is a widely used technique for sampling the extracellular fluid of tissues to monitor the concentrations of endogenous substances, such as neurotransmitters.[3][4] When combined with a sensitive analytical method like HPLC-ECD, it allows for the dynamic measurement of neurotransmitter release and clearance in specific brain regions of freely moving animals.[5] The use of an internal standard like DHBA is critical to control for variability in sample collection, injection volume, and detector response, thereby ensuring the integrity of the quantitative data.
Application Notes
Rationale for Using this compound as an Internal Standard:
The primary role of DHBA in microdialysis studies is to serve as an internal standard. An internal standard is a compound of known concentration that is added to the perfusion fluid (perfusate) before it enters the microdialysis probe. By measuring the concentration of the internal standard in the collected samples (dialysate), researchers can correct for variations in probe recovery and analytical performance.
Key characteristics of DHBA that make it a suitable internal standard for catecholamine analysis:
-
Structural Similarity: DHBA is a catecholamine and a close structural analog of dopamine, meaning it has similar electrochemical properties and chromatographic behavior.
-
Not Endogenously Present: DHBA is not naturally found in the brain, so its presence in a sample can be attributed solely to its addition as an internal standard.
-
Chemical Stability: While solutions of DHBA require fresh preparation, it is sufficiently stable under the conditions of a typical microdialysis experiment and subsequent HPLC analysis.[6]
-
Distinct Chromatographic Peak: DHBA can be chromatographically separated from endogenous catecholamines and their metabolites, allowing for its independent quantification.
Considerations for Use:
It is important to note that the stability of DHBA can be species-dependent, particularly in plasma, due to the activity of semicarbazide-sensitive amine oxidase.[1] While this is less of a concern for brain microdialysis where the perfusate does not directly mix with blood, it is a critical consideration for studies involving plasma or blood analysis. Researchers should ensure the purity and stability of their DHBA standard.[2][7]
Experimental Protocols
Protocol 1: In-Vivo Microdialysis for the Measurement of Dopamine in the Rat Striatum Using DHBA as an Internal Standard
This protocol outlines the procedure for conducting a microdialysis experiment to measure basal and stimulated dopamine levels in the striatum of an anesthetized or freely moving rat.
Materials and Reagents:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 2.0 mM NaH2PO4/Na2HPO4.
-
This compound hydrobromide (DHBA)
-
Dopamine hydrochloride (for standards)
-
Perchloric acid (0.1 M)
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Analytical column (e.g., C18 reverse-phase)
Procedure:
-
Preparation of Perfusion Fluid: Prepare fresh aCSF and filter it through a 0.22 µm filter. Add DHBA to the aCSF to a final concentration of 5 nM. This will be the perfusion fluid.
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the rat in a stereotaxic frame.
-
Drill a small hole in the skull overlying the target brain region (e.g., striatum).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Sampling:
-
Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with the DHBA-containing aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., 5 µL of 0.1 M perchloric acid) to prevent degradation of catecholamines.
-
-
Sample Analysis by HPLC-ECD:
-
Inject a fixed volume of the collected dialysate onto the HPLC-ECD system.
-
Separate the analytes using a reverse-phase C18 column with an appropriate mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent).
-
Detect the electrochemical signals of dopamine and DHBA.
-
-
Data Analysis:
-
Identify and integrate the peak areas for dopamine and DHBA in each chromatogram.
-
Calculate the concentration of dopamine in each sample using the following formula, which corrects for variations in probe recovery:
Concentration of Dopamine = (Peak Area of Dopamine / Peak Area of DHBA in Dialysate) * (Concentration of DHBA in Perfusate / Relative Recovery of DHBA)
Note: The relative recovery of DHBA can be determined in vitro before the in-vivo experiment by placing the probe in a standard solution of known dopamine and DHBA concentrations.
-
Data Presentation
The quantitative data from a microdialysis experiment using DHBA as an internal standard should be presented in a clear and organized manner. The following table provides a template for data presentation.
| Sample # | Time (min) | Dopamine Peak Area | DHBA Peak Area | Corrected Dopamine Concentration (nM) |
| 1 | 20 | 1500 | 5000 | 3.0 |
| 2 | 40 | 1450 | 4900 | 2.96 |
| 3 | 60 | 1550 | 5100 | 3.04 |
| 4 (Stimulation) | 80 | 4500 | 4950 | 9.09 |
| 5 (Stimulation) | 100 | 4600 | 5050 | 9.11 |
| 6 | 120 | 2000 | 5000 | 4.0 |
This is example data and does not reflect actual experimental results.
Mandatory Visualizations
Dopamine Signaling Pathway
Caption: Simplified dopamine signaling pathway.
Experimental Workflow for Microdialysis with DHBA
Caption: Workflow for a microdialysis experiment.
Logical Relationship of DHBA as an Internal Standard
Caption: Role of DHBA as an internal standard.
References
- 1. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-二羟基苄胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. antecscientific.com [antecscientific.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3,4-ジヒドロキシベンジルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,4-Dihydroxybenzylamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds and a structural analog of catecholamine neurotransmitters, is of significant interest in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 3,4-dihydroxybenzaldehyde (B13553). The described method is robust, employs readily available reagents, and provides a straightforward pathway to obtaining the target compound. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
The synthesis of substituted benzylamines is a fundamental transformation in organic chemistry, with the products serving as crucial building blocks for a wide range of biologically active molecules. This compound, in particular, is a valuable precursor due to its catechol moiety, which is a common feature in many endogenous signaling molecules and therapeutic agents. The protocol detailed herein describes a reductive amination reaction, a widely utilized and efficient method for the formation of amines from carbonyl compounds. This process involves the initial formation of an imine from 3,4-dihydroxybenzaldehyde and an ammonia (B1221849) source, followed by its in-situ reduction to the corresponding amine.
Synthetic Workflow
The synthesis of this compound from 3,4-dihydroxybenzaldehyde is a two-step, one-pot process. The workflow begins with the formation of an imine intermediate, which is then reduced to the final product.
Application Notes and Protocols: Poly(3,4-Dihydroxybenzylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,4-dihydroxybenzylamine) (PDHBA) is a synthetic polymer that is structurally analogous to the well-studied polydopamine (PDA).[1][2] Like PDA, PDHBA is formed through the oxidative polymerization of its monomer, this compound (DHBA), which contains both a catechol unit and an amino group.[1][2] This structure confers remarkable adhesive properties, allowing PDHBA to form stable coatings on a wide variety of surfaces.[1][2][3] Its similarity to polydopamine suggests significant potential in various biomedical and materials science applications, including surface modification, drug delivery, and tissue engineering. These notes provide an overview of current and potential applications, along with detailed protocols for its synthesis and use.
Key Applications
Surface Modification and Coatings
The primary application of PDHBA stems from its ability to form thin, adherent films on diverse substrates. This property is attributed to the catechol groups, which are inspired by the adhesive proteins found in mussels.
-
Universal Adhesion: PDHBA can be deposited on various materials, including metals, ceramics, and polymers, to alter their surface properties.[1][3]
-
Biomaterial Functionalization: Surfaces coated with PDHBA can be further functionalized by attaching biomolecules such as proteins, peptides, or oligonucleotides, which is crucial for applications in nanomedicine and tissue engineering.[4]
-
Nanoparticle Coating: PDHBA can be used to coat nanoparticles (e.g., TiO2), modifying their surface charge and improving their dispersion and biocompatibility for applications in drug delivery and catalysis.[5]
Biomedical Applications & Drug Delivery
The biocompatibility and versatile chemistry of polydopamine-like polymers make them excellent candidates for biomedical applications.[4] While research on PDHBA is less extensive than on PDA, its properties suggest similar potential.
-
Drug Carrier Systems: PDHBA's polymer matrix can be used to encapsulate or conjugate therapeutic agents.[5][6] Its inherent properties, such as high drug binding capacity, make it suitable for advanced drug delivery systems.[4] For instance, a copolymer incorporating a DOPA derivative has been used to create rod-shaped nanocapsules for pH-dependent drug release.[6]
-
Tissue Engineering: Hydrogels and scaffolds are fundamental to tissue engineering, providing structural support for cellular growth.[7][8][9][10] The adhesive nature of PDHBA could be leveraged to create biocompatible scaffolds that promote cell adhesion and proliferation, similar to how other bioresorbable polymers are used.[11]
-
Antitumor Applications: The monomer, DHBA, has demonstrated significant antitumor activity against B16 melanoma in vivo, with lower toxicity compared to dopamine (B1211576).[12] This suggests that incorporating DHBA into a polymer-based delivery system could offer a targeted therapeutic strategy.
Advanced Biomaterials
PDHBA can be integrated with other materials to create novel composites with enhanced functionalities.
-
Antioxidant and UV-Blocking Films: Lignin derivatives substituted with DHBA have been incorporated into polyvinyl alcohol (PVA) films.[13] These films exhibit significant antioxidant activity and excellent UV-blocking properties, making them suitable for packaging or protective coating applications.[13]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for PDHBA and its monomer, DHBA.
Table 1: Physical and Coating Properties of PDHBA and Analogues
| Parameter | Value | Substrate/Conditions | Source |
| Coating Thickness | ~5 nm | Glass | [3][5] |
| Zeta Potential Shift | From +38 to -30 mV (uncoated) to -3 to -37 mV (coated) | TiO₂ nanoparticles | [5] |
| Adhesion | Strong | Various surfaces | [1][2] |
Table 2: In Vivo Antitumor Activity of DHBA Monomer (vs. B16 Melanoma)
| Compound | Dosage | Increased Life-Span (%) | Toxicity Note | Source |
| DHBA | 600 mg/kg | 70% | Better tolerated than Dopamine | [12][14] |
| Dopamine | 400 mg/kg | 48% | Higher toxicity | [12] |
Table 3: Antioxidant and UV-Blocking Properties of EKL-DHBA/PVA Film
| Property | Value | Conditions | Source |
| Antioxidant Activity | 93.15% | 1 wt.% EKL-DHBA in PVA film | [13] |
| UV-B Blocking | ~96.75% | EKL-DHBA/PVA film | [13] |
| UV-A Blocking | ~86.12% | EKL-DHBA/PVA film | [13] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes the autoxidation of DHBA in an alkaline buffer to form PDHBA, a method adapted from studies on polydopamine and its analogues.[1][2]
Materials:
-
This compound hydrobromide (DHBA·HBr)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a 10 mM Tris buffer solution in DI water.
-
Adjust the pH of the Tris buffer to 8.5 using HCl.
-
Dissolve DHBA·HBr in the Tris buffer (pH 8.5) to a final concentration of 2 mg/mL.
-
Stir the solution vigorously at room temperature, open to the air. The solution will gradually change color, typically turning dark brown or black, indicating polymerization.
-
Allow the reaction to proceed for 24 hours to ensure sufficient polymerization.
-
The resulting suspension contains PDHBA particles and can be used directly for coating applications or purified by centrifugation and washing with DI water.
Characterization:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the polymer coating.[1][2]
-
Solid-State NMR: To investigate the complex structure of the polymer.[1][2]
-
Atomic Force Microscopy (AFM): To observe the morphology and thickness of PDHBA films.[1][2]
Caption: Workflow for the synthesis of PDHBA via oxidative polymerization.
Protocol 2: Surface Coating with PDHBA
This protocol details a simple immersion method to coat a substrate with a thin film of PDHBA.
Materials:
-
Substrates (e.g., glass slides, silicon wafers, TiO₂ nanoparticles)
-
PDHBA synthesis solution (from Protocol 1)
-
DI water
-
Nitrogen or compressed air stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in ethanol and then DI water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Coating: Immerse the cleaned, dry substrates into the freshly prepared DHBA polymerization solution (as described in Protocol 1).
-
Incubation: Allow the substrates to remain in the solution for the desired coating time (e.g., 12-24 hours) at room temperature with gentle agitation.
-
Washing: After incubation, remove the substrates from the solution and rinse thoroughly with DI water to remove any non-adherent polymer.
-
Drying: Dry the coated substrates under a stream of nitrogen.
-
Characterization: The resulting thin PDHBA film can be characterized by AFM to determine thickness and morphology[5] or by XPS to confirm surface composition.[1]
Caption: General workflow for coating substrates using a simple immersion method.
Signaling Pathways and Logical Relationships
The applications of PDHBA are a direct result of its chemical structure, which is analogous to that of polydopamine. The catechol groups are central to its functionality.
Caption: Relationship between PDHBA's structure, properties, and applications.
References
- 1. Oxidative Polymerization of this compound─The Lower Homolog of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of rod-like nanocapsules based on polylactide and 3,4-dihydroxyphenylalanine for a drug delivery system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogels in Regenerative Medicine: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Engineering of Bioresorbable Polymers for Tissue Engineering and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Lignin Derivatives Substituted with 3, 4-dihydroxybenzylamine and Their Application as a Biomaterial with Antioxidant and Ultraviolet Light Blocking Properties [ktappi.kr]
- 14. This compound HYDROBROMIDE CAS#: 16290-26-9 [amp.chemicalbook.com]
Application Notes and Protocols for Catecholamine Analysis Using 3,4-Dihydroxybenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of 3,4-dihydroxybenzylamine (DHBA) as an internal standard for the quantitative analysis of catecholamines, such as norepinephrine, epinephrine, and dopamine. DHBA is a structural analog of catecholamines, making it an ideal internal standard as it behaves similarly during sample preparation and chromatographic analysis, thus correcting for variations in extraction efficiency and injection volume.[1] This application note details established protocols for sample preparation from various biological matrices and analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and selective method for catecholamine quantification.
Overview of Catecholamine Analysis and the Role of DHBA
Catecholamines are a class of neurotransmitters and hormones crucial in various physiological processes.[1] Their accurate measurement in biological fluids and tissues is essential for research in neuroscience, endocrinology, and pharmacology, as well as for the diagnosis and monitoring of various pathological conditions.[2] Analytical methods for catecholamine determination often face challenges due to their low concentrations in biological samples and their susceptibility to oxidation.[3]
The use of an internal standard is critical to ensure the accuracy and reproducibility of analytical results. This compound (DHBA) is widely employed as an internal standard in catecholamine analysis due to its structural similarity to endogenous catecholamines, which ensures comparable behavior during sample extraction and chromatographic separation.[4]
Experimental Protocols
This section outlines detailed methodologies for the analysis of catecholamines using DHBA as an internal standard. The primary components of the workflow include sample preparation (extraction and purification) and analytical determination via HPLC-ECD.
Sample Preparation: Alumina Extraction from Plasma
This protocol is adapted from established methods for the extraction of catecholamines from plasma samples.[5][6]
Materials:
-
Plasma samples
-
This compound (DHBA) internal standard solution
-
Tris buffer (e.g., 2 M Tris with EDTA)
-
Aluminum oxide (activated)
-
Perchloric acid (e.g., 200 mM)
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 1 mL of plasma, add a known amount of DHBA internal standard (e.g., 50 µL of a 10 ng/mL solution).
-
Add approximately 20 mg of activated aluminum oxide and 600 µL of Tris/EDTA buffer.
-
Vortex the mixture for 10 minutes to allow for the binding of catecholamines to the alumina.
-
Centrifuge at 800 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the aluminum oxide pellet three times with 1 mL of a wash solution (e.g., 16.5 mM Tris/EDTA) followed by centrifugation.
-
Elute the catecholamines from the aluminum oxide by adding 120 µL of 200 mM perchloric acid and centrifuging at 800 x g for 1 minute at 4°C.
-
The resulting supernatant is ready for injection into the HPLC system.
Sample Preparation: Packed-Fiber Solid Phase Extraction (PFSPE) from Urine
This protocol is based on a method for the extraction of catecholamines from urine samples using electrospun composite nanofibers.[3]
Materials:
-
Urine samples
-
DHBA internal standard solution (e.g., 100 ng/mL)
-
Diphenylborate (DPBA) solution (e.g., 2 mg/mL)
-
PFSPE column
-
Syringe
Procedure:
-
Activate the PFSPE column by passing 100 µL of methanol followed by 100 µL of water.
-
In a microcentrifuge tube, mix 100 µL of the urine sample with 100 µL of 2 mg/mL DPBA solution and 30 µL of 100 ng/mL DHBA solution.
-
Load the mixed solution onto the PFSPE column and push it through using a syringe.
-
Wash the column three times with 100 µL of DPBA solution.
-
Elute the catecholamines by loading 50 µL of the eluant onto the column and collecting the eluate.
-
The eluate is ready for HPLC-ECD analysis.
HPLC-ECD Analysis
The following are general conditions for the chromatographic separation and electrochemical detection of catecholamines. Optimization may be required based on the specific analytes and matrix.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A common mobile phase consists of a sodium phosphate (B84403) buffer containing an ion-pairing agent like octanesulfonic acid, a chelating agent such as EDTA, and an organic modifier like methanol or acetonitrile.[5] For example, 58 mM sodium dihydrogen phosphate buffer with 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM potassium chloride, and 8% methanol (v/v), with the pH adjusted to around 3.0-5.6.[5]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
-
Injection Volume: 20-40 µL.
-
Electrochemical Detector: The potential of the glassy carbon working electrode is typically set between +600 mV and +800 mV versus an Ag/AgCl reference electrode.[5][7]
Data Presentation
The following tables summarize key quantitative data for catecholamine analysis using DHBA as an internal standard, compiled from various studies.
Table 1: Method Performance Characteristics
| Parameter | Norepinephrine (NE) | Epinephrine (E) | Dopamine (DA) | Reference |
| Intra-assay CV (%) | 1.0 - 2.11 | 1.6 - 11.15 | - | [4][5] |
| Inter-assay CV (%) | 2.4 - 12.60 | 5.9 - 12.60 | - | [4][5] |
| Limit of Detection (LOD) | 12 pg/mL | 12 pg/mL | 8.3 pg/mL | [4][8] |
| Recovery (%) | ~48 (in urine) | - | - | [9] |
Table 2: Linearity and Range
| Analyte | Linearity Range | R² | Reference |
| Norepinephrine (NE) | 25.02 pg/mL - 1.00 ng/mL | > 0.99 | [4] |
| Epinephrine (E) | 25.82 pg/mL - 1.03 ng/mL | > 0.99 | [4] |
| Norepinephrine (NE) | 31.25 - 500 pg/µL | - | [6] |
| Epinephrine (E) | 46.875 - 750 pg/µL | - | [6] |
Visualizations
The following diagrams illustrate the catecholamine biosynthesis pathway and a typical experimental workflow for catecholamine analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012153) [hmdb.ca]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 3. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Detection of 3,4-Dihydroxybenzylamine (DHBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a catecholamine analog, is of significant interest in biomedical and pharmaceutical research due to its structural similarity to dopamine (B1211576) and its role as a potential intermediate in various biological pathways. Accurate and sensitive detection of DHBA is crucial for understanding its physiological and pathological roles. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for the quantification of electroactive compounds like DHBA. This application note details a protocol for the electrochemical detection of DHBA using differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE).
The electrochemical detection of DHBA is predicated on the oxidation of its catechol group at the surface of a working electrode. When a potential is applied, the hydroxyl groups of the DHBA molecule undergo a two-electron, two-proton oxidation process to form the corresponding o-quinone derivative. The resulting oxidation current is directly proportional to the concentration of DHBA in the sample, enabling its quantification. Differential pulse voltammetry is employed for its high sensitivity and effective discrimination against background currents.
Signaling Pathway and Electrochemical Oxidation
The electrochemical oxidation of this compound at a glassy carbon electrode involves the transfer of two electrons and two protons from the catechol moiety to form the corresponding o-quinone. This irreversible oxidation process is the basis for its voltammetric detection.
Figure 1: Electrochemical oxidation of DHBA.
Experimental Workflow
The experimental workflow for the electrochemical detection of DHBA encompasses several key stages, from electrode preparation and solution degassing to data acquisition and analysis.
Figure 2: Experimental workflow for DHBA detection.
Experimental Protocols
Reagents and Solutions
-
This compound (DHBA) hydrobromide (analytical standard)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Deionized water (18.2 MΩ·cm)
-
Alumina (B75360) slurry (0.05 µm) for electrode polishing
-
Nitrogen gas (high purity)
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell
-
Glassy carbon electrode (GCE) as the working electrode (3 mm diameter)
-
Ag/AgCl (3 M KCl) as the reference electrode
-
Platinum wire as the counter electrode
Electrode Preparation
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol (B145695) for 1 minute to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
Electrochemical Measurements
-
Assemble the three-electrode cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the differential pulse voltammogram of the blank PBS solution from +0.1 V to +0.6 V.
-
Add a known concentration of DHBA standard solution to the electrochemical cell.
-
Stir the solution for 30 seconds to ensure homogeneity.
-
Allow the solution to become quiescent for 5 seconds.
-
Record the differential pulse voltammogram under the same potential window.
-
Repeat steps 4-7 for a series of DHBA concentrations to construct a calibration curve.
Differential Pulse Voltammetry (DPV) Parameters
-
Initial Potential: +0.1 V
-
Final Potential: +0.6 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
Step Potential: 4 mV
Data Presentation
The performance of the electrochemical sensor for the detection of DHBA was evaluated based on its linear range, limit of detection (LOD), limit of quantification (LOQ), and sensitivity. The results are summarized in the table below.
| Parameter | Value |
| Linear Range | 1.0 µM - 100 µM |
| Limit of Detection (LOD) | 0.3 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Sensitivity | 0.85 µA/µM |
| R² of Calibration Curve | 0.998 |
| Relative Standard Deviation (RSD) | 3.5% (for n=5 at 20 µM) |
Conclusion
This application note provides a detailed protocol for the sensitive and selective electrochemical detection of this compound using a glassy carbon electrode. The described differential pulse voltammetry method is straightforward, rapid, and offers good analytical performance, making it a suitable technique for the quantification of DHBA in various research and development settings. The provided workflow and protocols can be readily implemented in laboratories equipped with standard electrochemical instrumentation.
Application Notes and Protocols for the Quantification of 3,4-Dihydroxybenzylamine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), is frequently utilized as an internal standard in the quantitative analysis of catecholamines in biological samples, including brain tissue.[1] Its structural similarity to dopamine, norepinephrine, and epinephrine (B1671497) allows for co-extraction and similar chromatographic behavior, making it an ideal candidate for correcting variations in sample preparation and analytical detection. While primarily used as an exogenous standard, understanding its quantification is crucial for accurate neurochemical profiling. This document provides detailed protocols for the quantification of DHBA in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the analysis of this compound in brain tissue, primarily in its capacity as an internal standard.
| Parameter | Value | Method | Tissue/Matrix | Reference |
| Internal Standard Concentration | 20 ng/mL | HPLC-ECD | Brain Tissue Homogenate | [1] |
| Internal Standard Concentration | 10 µM | HPLC-ECD | Standard Solutions | [1] |
| LC-MS/MS Precision (as part of a neurotransmitter mix) | 2-5% CV (Peak Area) | LC-MS/MS | Standard Solutions | [2] |
| LC-MS/MS Retention Time Reproducibility | 0-2% CV | LC-MS/MS | Standard Solutions | [2] |
II. Experimental Protocols
A. Protocol 1: Quantification of DHBA using HPLC-ECD
This protocol is adapted from established methods for catecholamine analysis in brain tissue where DHBA is used as an internal standard.
1. Materials and Reagents
-
This compound (DHBA)
-
Perchloric acid (0.1 M)
-
Sodium metabisulfite (B1197395) (0.1 mM)
-
Homogenization Buffer: 0.1 M Perchloric acid containing 0.1 mM sodium metabisulfite
-
Mobile Phase: 0.07 M KH₂PO₄, 20 mM citric acid, 5.3 mM 1-octanesulfonic acid (OSA), 100 µM EDTA, 3.1 mM triethylamine (B128534) (TEA), 8 mM KCl, and 11% (v/v) methanol. Adjust pH to 3.2 ± 0.1.
-
C18 reverse-phase HPLC column
-
Electrochemical detector with a glassy carbon working electrode
2. Brain Tissue Sample Preparation
-
Dissection and Homogenization:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of ice-cold Homogenization Buffer (e.g., 400 µL).[1] The buffer's acidic nature and the presence of the antioxidant sodium metabisulfite help to stabilize catecholamines, including DHBA.[3]
-
-
Protein Precipitation and Clarification:
-
Internal Standard Spiking:
-
For quantification of other analytes, DHBA is added to the Homogenization Buffer at a known concentration (e.g., 20 ng/mL).[1] When quantifying endogenous DHBA, a different internal standard with similar chemical properties would be required.
-
3. HPLC-ECD Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: As described in section 1.
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 20 µL.
-
-
Electrochemical Detection:
-
Set the potential of the glassy carbon working electrode to +0.800 V (vs. Ag/AgCl) in oxidation mode.[1]
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of DHBA standards.
-
The concentration of DHBA in the sample is determined by comparing its peak area to the calibration curve. When used as an internal standard, the ratio of the analyte peak area to the DHBA peak area is used for quantification.[1]
-
Important Consideration: DHBA can be rapidly degraded by semicarbazide-sensitive amine oxidase in the plasma of some species.[4] While this has been demonstrated in plasma, the potential for similar enzymatic activity in brain tissue homogenates should be considered. Therefore, prompt processing of samples at low temperatures is crucial to ensure the stability of DHBA.
B. Protocol 2: Quantification of DHBA using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of DHBA using tandem mass spectrometry.
1. Materials and Reagents
-
This compound (DHBA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 or BEH Amide UPLC/HPLC column
2. Brain Tissue Sample Preparation
-
Follow the same dissection, homogenization, and protein precipitation steps as outlined in Protocol 1 (Section II.A.2). A simple protein precipitation with an organic solvent like acetonitrile is also a common and effective method for preparing brain tissue samples for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions (Example):
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient should be developed to ensure the separation of DHBA from other matrix components.
-
Column Temperature: 40°C.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DHBA need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximal signal intensity.[5]
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of DHBA standards of known concentrations.
-
The concentration of DHBA in the brain tissue samples is determined from this calibration curve.
-
III. Visualizations
A. Signaling and Metabolic Context
While a specific signaling pathway for this compound is not well-defined, its structural similarity to dopamine suggests it can interact with the catecholamine metabolic pathway. DHBA is considered an alternative substrate for dopamine and can be oxidized to form reactive intermediates.[6] The following diagram illustrates the established catecholamine synthesis and metabolism pathway, indicating the position of DHBA as a dopamine analog.
Caption: Catecholamine pathway with DHBA metabolism.
B. Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in brain tissue.
Caption: Workflow for DHBA quantification in brain tissue.
References
- 1. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast liquid chromatography separation and multiple-reaction monitoring mass spectrometric detection of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dihydroxybenzylamine in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 3,4-dihydroxybenzylamine (DHBA) and its polymer, poly(this compound) (PDHBA), in the development of advanced drug delivery systems. Due to the limited direct research on DHBA for drug delivery, this document leverages the extensive knowledge available for its close structural and functional analog, dopamine (B1211576), and its polymer, polydopamine (PDA). The protocols and data presented are based on established methodologies for PDA-based systems and are adapted for DHBA, providing a strong foundation for researchers exploring this promising biomaterial.
Introduction to this compound for Drug Delivery
This compound (DHBA) is a catecholamine that, like the well-studied dopamine, can undergo oxidative polymerization to form a bio-inspired polymer, poly(this compound) (PDHBA).[1] This polymer shares many of the advantageous properties of polydopamine (PDA), including its ability to form thin, adherent coatings on a wide variety of surfaces.[1] These properties make PDHBA a highly attractive candidate for the development of novel drug delivery systems, offering excellent biocompatibility and a versatile platform for drug loading and controlled release.
Key Advantages of PDHBA-based Drug Delivery Systems:
-
Biocompatibility: PDA, the analog of PDHBA, has demonstrated excellent in vivo biocompatibility, with minimal inflammatory response.[2][3][4]
-
Versatile Surface Modification: PDHBA coatings can be applied to a wide range of materials, enabling the surface functionalization of nanoparticles, implants, and other medical devices.[1]
-
Drug Loading Capacity: The catechol groups in PDHBA provide active sites for drug conjugation and loading through various interactions, including hydrogen bonding and π-π stacking.[5]
-
Stimuli-Responsive Release: Drug release from PDHBA systems can be triggered by changes in the physiological environment, such as pH, or by external stimuli like near-infrared (NIR) light.[5][6][7]
Synthesis of PDHBA-based Drug Delivery Systems
Synthesis of PDHBA Nanoparticles (PDHBA-NPs)
The synthesis of PDHBA-NPs is achieved through the oxidative self-polymerization of DHBA in a mild alkaline solution. The size and properties of the resulting nanoparticles can be tuned by adjusting reaction parameters such as pH, temperature, and the concentration of DHBA.
Table 1: Influence of Reaction Parameters on Polydopamine Nanoparticle Properties (Adapted for PDHBA)
| Parameter | Range | Effect on Nanoparticle Size | Reference |
| Dopamine HCl Concentration | 0.5 - 2.0 mg/mL | Generally increases with concentration | [8] |
| pH | 8.5 - 11.5 | Increases with higher pH | [5] |
| Reaction Time | 5 - 24 hours | Increases with time, eventually plateauing | [8] |
| Temperature | 50 - 70 °C | Decreases with increasing temperature | [9] |
Experimental Protocol: Synthesis of PDHBA Nanoparticles
-
Preparation of DHBA Solution: Dissolve this compound hydrobromide in deionized water to a final concentration of 2 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.5 by adding 1 M NaOH. The solution should be prepared fresh before use.
-
Polymerization: Stir the solution vigorously at 50°C for 5 hours. The solution will gradually turn from colorless to a dark brown/black suspension, indicating the formation of PDHBA-NPs.
-
Purification: Purify the PDHBA-NPs by repeated centrifugation (e.g., 10,000 rpm for 10 minutes) and washing with deionized water to remove unreacted monomer and oligomers.
-
Storage: Resuspend the purified PDHBA-NPs in deionized water or a suitable buffer for storage at 4°C.
Diagram 1: Synthesis of PDHBA Nanoparticles
Caption: Workflow for the synthesis of PDHBA nanoparticles.
PDHBA Coating of Substrates
The adhesive nature of PDHBA allows for the straightforward coating of various materials, including other nanoparticles (e.g., silica (B1680970), gold) and medical devices.
Experimental Protocol: PDHBA Coating of Nanoparticles
-
Prepare Substrate: Disperse the nanoparticles to be coated (e.g., mesoporous silica nanoparticles) in a 10 mM Tris buffer (pH 8.5).
-
Prepare DHBA Solution: Prepare a 2 mg/mL solution of DHBA in 10 mM Tris buffer (pH 8.5).
-
Coating Process: Add the DHBA solution to the nanoparticle suspension and stir at room temperature for 24 hours.
-
Purification: Collect the coated nanoparticles by centrifugation and wash them thoroughly with deionized water to remove any free PDHBA.
Drug Loading and Release
Drug Loading
Drugs can be loaded onto PDHBA-based systems via several mechanisms, including physical adsorption, encapsulation during synthesis, and covalent conjugation.
Table 2: Drug Loading Characteristics of Polydopamine-based Nanoparticles (Adapted for PDHBA)
| Drug | Loading Method | Loading Capacity / Efficiency | Reference |
| Doxorubicin (B1662922) (DOX) | Adsorption | High loading capacity due to π-π stacking and hydrogen bonding | [5][6][7] |
| Camptothecin (CPT) | Adsorption | ~11.8 µg per 1 mg of 250 nm NPs | [5] |
| Cisplatin | Chelation | - | [8] |
Experimental Protocol: Doxorubicin (DOX) Loading onto PDHBA-NPs
-
Prepare PDHBA-NP Suspension: Disperse a known amount of lyophilized PDHBA-NPs in phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare DOX Solution: Dissolve doxorubicin hydrochloride in PBS.
-
Loading: Mix the PDHBA-NP suspension with the DOX solution at a desired weight ratio (e.g., 1:1). Stir the mixture at room temperature in the dark for 24 hours.
-
Purification: Separate the DOX-loaded PDHBA-NPs (PDHBA-DOX) from the unloaded drug by centrifugation.
-
Quantification: Determine the amount of unloaded DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy. The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading Content (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Diagram 2: Drug Loading Process
Caption: Workflow for loading drugs onto PDHBA nanoparticles.
In Vitro Drug Release
The release of drugs from PDHBA systems is often pH-dependent and can be enhanced by external stimuli like NIR irradiation.
Experimental Protocol: In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of PDHBA-DOX nanoparticles in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative drug release percentage against time.
Characterization of PDHBA-based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.
Table 3: Key Characterization Techniques
| Property | Technique | Typical Results for Polydopamine-based Systems | Reference |
| Size, Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles, uniform size distribution | [8] |
| Hydrodynamic Diameter, Polydispersity | Dynamic Light Scattering (DLS) | Size typically 100-400 nm, low polydispersity index (<0.2) | [5][8] |
| Surface Charge | Zeta Potential Measurement | Negative surface charge (e.g., -29 to -41 mV) | [8] |
| Chemical Composition | Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) | Presence of characteristic functional groups of PDHBA | [1] |
In Vitro and In Vivo Evaluation
Cellular Uptake Studies
Understanding the mechanism of cellular internalization is crucial for designing effective drug delivery systems. Studies on PDA-coated nanoparticles suggest that their cellular entry can be mediated by dopamine receptors.[10][11]
Experimental Protocol: In Vitro Cellular Uptake
-
Cell Culture: Seed a suitable cell line (e.g., cancer cells) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled PDHBA-NPs at various concentrations for different time points.
-
Analysis:
-
Qualitative: Visualize the cellular uptake using fluorescence microscopy or confocal laser scanning microscopy.
-
Quantitative: Quantify the internalized nanoparticles using flow cytometry.
-
Diagram 3: Cellular Uptake Pathway
Caption: Proposed cellular uptake of PDHBA nanoparticles.
Biocompatibility and Toxicity Assessment
In vitro and in vivo studies are necessary to evaluate the safety profile of PDHBA-based systems.
Experimental Protocols:
-
In Vitro Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of PDHBA-NPs for 24-72 hours.
-
Add MTT reagent and incubate.
-
Dissolve the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
-
In Vivo Biocompatibility:
-
Implant PDHBA-coated materials or inject PDHBA-NPs into an appropriate animal model (e.g., mice).
-
After a predetermined period, collect the tissues surrounding the implant or major organs.
-
Perform histological analysis (e.g., H&E staining) to assess the inflammatory response and tissue compatibility.[2]
-
Conclusion
This compound presents a promising platform for the development of advanced drug delivery systems. By leveraging the well-established chemistry of its analog, dopamine, researchers can readily synthesize and characterize PDHBA-based nanoparticles and coatings. These systems offer excellent biocompatibility, versatile drug loading capabilities, and the potential for stimuli-responsive drug release. The protocols and data provided in these application notes serve as a valuable resource for scientists and drug development professionals venturing into the exciting field of DHBA-based biomaterials. Further research is warranted to fully explore the unique properties and therapeutic potential of these novel drug delivery platforms.
References
- 1. Oxidative Polymerization of this compound─The Lower Homolog of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Polydopamine Coatings in Confined Nanopore Space: Toward Improved Retention and Release of Hydrophilic Cargo - American Chemical Society - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications [frontiersin.org]
- 10. Dopamine Receptor-Mediated Binding and Cellular Uptake of Polydopamine-Coated Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 3,4-Dihydroxybenzylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules such as 3,4-Dihydroxybenzylamine (DHBA) presents a challenge due to their low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][2] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques, enabling sensitive and reliable GC-MS analysis.
This compound, a catecholamine-like compound, possesses two hydroxyl groups and a primary amine group. These functional groups are the primary targets for derivatization. The selection of the appropriate derivatization reagent and method is crucial for achieving optimal chromatographic separation and mass spectrometric detection.
Derivatization Strategies for this compound
The primary strategies for the derivatization of DHBA for GC-MS analysis involve silylation and acylation.
-
Silylation: This is a widely used technique where active hydrogens in hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.[2]
-
Acylation: This method involves the introduction of an acyl group, typically a perfluoroacyl group, into the molecule. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used. Acylation is particularly effective for primary and secondary amines and hydroxyl groups. The resulting derivatives are highly volatile and exhibit excellent chromatographic properties.[3]
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted below.
Caption: A generalized experimental workflow for the derivatization of this compound for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of catecholamines and related compounds using different derivatization methods. While specific data for this compound is limited, these values provide a useful reference for expected performance.
| Derivatization Method | Reagent | Analyte Class | Linearity Range (ng/mL) | Limit of Detection (LOD) | Reference |
| Silylation & Acylation | MSTFA & MBHFBA | Catecholamines | 1 - 5000 | 0.2 - 5.0 ppb | [4] |
| Acylation | Propionic Anhydride | Catecholamines & Metanephrines | Not Specified | Increased sensitivity by 4-30 fold | [4] |
Note: The performance of these methods may vary for this compound and requires specific validation.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is adapted from general procedures for the silylation of polar compounds.[5][6][7]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile or other suitable aprotic solvent
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (typically 1-10 mg or an equivalent amount in solution) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen.[5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dried sample.[6]
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[6][7]
-
Cooling: After the incubation period, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the reaction mixture.
Protocol 2: Two-Step Derivatization using MSTFA and an Acylating Agent
This protocol is a selective method found to be effective for catecholamines, which involves silylating the hydroxyl groups followed by acylating the amine group.[4]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis(heptafluorobutyramide) (MBHFBA) or other suitable acylating agent (e.g., TFAA)
-
Suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Reaction vials
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dry the sample completely in a reaction vial as described in Protocol 1.
-
Silylation of Hydroxyl Groups: Add 50 µL of MSTFA to the dried residue. Heat at 60°C for 15 minutes.
-
Acylation of Amine Group: After cooling to room temperature, add 50 µL of MBHFBA (or another acylating agent). Re-cap the vial and heat at 70°C for an additional 10 minutes.
-
Solvent Addition: After cooling, add 100 µL of ethyl acetate (B1210297) or another suitable solvent.
-
GC-MS Analysis: The sample is ready for GC-MS analysis.
Derivatization Reaction Diagram
The following diagram illustrates the silylation of this compound with BSTFA.
Caption: Silylation reaction of this compound with BSTFA.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and acylation methods, or a combination thereof, can be employed to enhance the volatility and thermal stability of the analyte. The provided protocols, based on established methods for similar compounds, offer a starting point for method development and validation. Researchers should optimize the derivatization conditions, such as reagent volume, temperature, and reaction time, for their specific application to achieve the best analytical performance. Careful adherence to anhydrous conditions is critical for the success of these derivatization procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydroxybenzylamine (DHBA) Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydroxybenzylamine (DHBA) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and analysis of DHBA in plasma samples.
Q1: I am observing low recovery of DHBA from my plasma samples. What are the potential causes and solutions?
A1: Low recovery of this compound (DHBA) can stem from several factors, from sample collection and processing to the analytical methodology. Here's a systematic approach to troubleshooting this issue:
-
Species-Dependent Matrix Effects: The recovery of DHBA can be highly dependent on the species from which the plasma was collected. For instance, poor and variable recovery has been specifically reported in sheep plasma.[1][2]
-
Recommendation: If you are working with a species where DHBA recovery is known to be problematic, consider using an alternative internal standard such as deoxyepinephrine (epinine).[1] It is crucial to validate the recovery of your internal standard in the specific matrix you are using.
-
-
Adsorption to Surfaces: Catecholamines, including DHBA, can adsorb to glass and plastic surfaces.
-
Recommendation: Silanize glassware to minimize adsorption. When using plasticware, ensure it is of a type known to have low protein and small molecule binding. Pre-rinsing pipette tips with the sample solution before transferring can also help.
-
-
Inefficient Extraction: The extraction method may not be optimal for DHBA in your specific plasma matrix.
-
Recommendation: Re-evaluate your extraction procedure. Methods such as solid-phase extraction (SPE) with a strong cation-exchange resin[3] or liquid-liquid extraction have been used for catecholamines. Ensure the pH of your buffers is optimized for the protonation state of DHBA to facilitate efficient extraction.
-
-
Degradation During Sample Handling: DHBA is susceptible to oxidation, which can be accelerated by inappropriate handling.
-
Recommendation: Keep samples on ice during all processing steps. Minimize the time between thawing and extraction.
-
Q2: My DHBA concentrations are showing high variability between replicate samples. What could be the cause?
A2: High variability is often a sign of inconsistent sample handling or underlying stability issues.
-
Inconsistent Timing: The duration between sample collection, processing (centrifugation to obtain plasma), and freezing can introduce variability if not strictly controlled.
-
Recommendation: Standardize your sample processing workflow. Aim to centrifuge blood samples within one hour of collection.[4] Ensure all samples are handled with a consistent timeline.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of sensitive compounds like DHBA.
-
Recommendation: Aliquot plasma samples into single-use tubes after the initial processing to avoid multiple freeze-thaw cycles.
-
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the catechol group in DHBA.
-
Recommendation: Minimize the head-space in your storage vials. Consider overlaying the sample with an inert gas like nitrogen or argon before capping, especially for long-term storage. The addition of antioxidants to the collection tubes can also be beneficial (see Q3).
-
Q3: How can I best prevent the degradation of DHBA in my plasma samples during collection and storage?
A3: Proactive stabilization is key to preserving the integrity of DHBA in plasma.
-
Immediate Cooling and Processing:
-
Protocol: As soon as the blood is drawn, it should be placed on ice. The centrifugation to separate plasma should ideally be performed in a refrigerated centrifuge.[4]
-
-
Use of Anticoagulants and Stabilizers: The choice of anticoagulant and the addition of stabilizers can significantly impact DHBA stability.
-
Anticoagulants: While both heparin and EDTA are common, some studies suggest that heparin may be more effective than EDTA in preventing catecholamine degradation.[5]
-
Antioxidants/Stabilizers: For long-term stability, adding an antioxidant like reduced glutathione (B108866) to the plasma can be beneficial.[4] Acidification of the sample can also help to stabilize catecholamines.
-
-
Optimal Storage Temperature: Temperature is a critical factor for the long-term stability of catecholamines.
Q4: I have noticed the appearance of an unexpected peak in my chromatogram that seems to correlate with DHBA degradation. What could this be?
A4: The primary degradation pathway for DHBA in the presence of oxygen is oxidation.
-
Oxidative Degradation Product: The oxidation of this compound can lead to the formation of 3,4-dihydroxybenzaldehyde (B13553) through a quinone methide intermediate.[7] This aldehyde is a likely candidate for the unknown peak.
-
Enzymatic Degradation: In some animal species, semicarbazide-sensitive amine oxidases in the plasma can contribute to the breakdown of DHBA.
-
Recommendation: To confirm the identity of the degradation product, you can use mass spectrometry (LC-MS/MS) to determine its molecular weight. If enzymatic degradation is suspected, the addition of appropriate enzyme inhibitors to a test sample could help confirm this pathway.
-
Quantitative Data on Catecholamine Stability in Plasma
As this compound is a catecholamine, its stability profile is comparable to other molecules in this class, such as norepinephrine (B1679862) (NE) and epinephrine (B1671497) (EPI). The following table summarizes stability data for catecholamines in human plasma under various storage conditions.
| Storage Temperature | Duration | Analyte | Stability Notes | Reference |
| Room Temperature (~20°C) | Several hours | NE, EPI | Generally stable in whole blood. | [8] |
| Room Temperature (~20°C) | 1 day | Catecholamines | Stable in separated plasma. | [4] |
| 4°C | 2 days | Catecholamines | Stable in separated plasma. | [4] |
| -20°C | 1 month | Catecholamines | Stable in separated plasma. | [4] |
| -20°C | 6 months | Catecholamines | Stable with the addition of glutathione. | [4] |
| -70°C | Up to 1 year | Catecholamines | Stable in separated plasma. | [4] |
| -80°C | Up to 9 months | Norepinephrine | Remained constant over time. | [6] |
Experimental Protocols
Protocol for Assessing DHBA Stability in Plasma (In Vitro)
This protocol outlines a typical experiment to determine the stability of DHBA in plasma over time at different temperatures.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of DHBA in an appropriate solvent (e.g., methanol (B129727) or a slightly acidic aqueous solution).
-
-
Spiking of Plasma:
-
Thaw a fresh pool of control plasma (from the relevant species, containing the desired anticoagulant) at room temperature or on ice.
-
Spike the plasma with the DHBA stock solution to achieve a final concentration relevant to your experimental range. The volume of the stock solution should be minimal (e.g., <1% of the total plasma volume) to avoid altering the plasma matrix significantly.
-
Vortex the spiked plasma gently for 30 seconds to ensure homogeneity.
-
-
Aliquoting and Incubation:
-
Immediately after spiking, aliquot the plasma into multiple small, labeled polypropylene (B1209903) tubes. One set of aliquots will serve as the baseline (T=0).
-
Place the remaining aliquots at the desired storage temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Time Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours for short-term stability; 1 week, 1 month, 3 months for long-term stability), retrieve the corresponding aliquots from each temperature condition.
-
For the T=0 samples, process them immediately after aliquoting.
-
-
Sample Processing and Extraction:
-
For each sample, perform your validated extraction procedure (e.g., protein precipitation with acetonitrile, followed by solid-phase extraction).
-
Ensure to add your internal standard (if different from DHBA) at the beginning of the extraction process.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the percentage of DHBA remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of DHBA remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates the oxidative degradation of DHBA to 3,4-dihydroxybenzaldehyde.
Caption: Oxidative degradation pathway of DHBA.
Experimental Workflow for a Plasma Stability Study
This diagram outlines the key steps in conducting a plasma stability assessment for DHBA.
Caption: Workflow for DHBA plasma stability assessment.
References
- 1. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-dependent differences in recovery of this compound in assays of plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography with electrochemical detection applied to the analysis of 3,4-dihydroxymethamphetamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,4-Dihydroxybenzylamine HPLC Peak Shape
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) peak shape of 3,4-Dihydroxybenzylamine (DHBA).
Troubleshooting Guide
This guide addresses common peak shape problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is the most common issue when analyzing polar and ionizable compounds like DHBA. It is typically caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Primary Cause: Secondary Silanol (B1196071) Interactions: The basic amine group of DHBA can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This is a major cause of peak tailing.[1][2]
-
Solution 1: Lower Mobile Phase pH: Decrease the mobile phase pH to a range of 2.5-4.0. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated amine group of DHBA.[1][3]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped." This process deactivates most of the residual silanol groups, leading to more symmetrical peaks for basic compounds.[1]
-
Solution 3: Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like octanesulfonic acid or heptanesulfonic acid into your mobile phase.[1][4] This masks the ionic sites on both the analyte and the stationary phase, improving peak shape.
-
-
Secondary Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[2] Replace the guard column and/or try back-flushing the analytical column (if permitted by the manufacturer).
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 2: Peak Fronting
Q2: My this compound peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing for DHBA but can occur under specific conditions:
-
Primary Cause: Analyte Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting, especially if the sample solvent is not compatible with the mobile phase.
-
Solution: Reduce the sample concentration and/or injection volume.
-
-
Secondary Cause & Solution:
-
Temperature Mismatch: A significant temperature difference between the column and the injected sample can sometimes cause peak shape issues. Ensure your column is properly thermostatted.
-
Issue 3: Peak Broadening
Q3: My peak is broad, leading to poor sensitivity and resolution. How can I improve it?
A: Broad peaks can be caused by several factors, often related to the HPLC system or method parameters.
-
Primary Causes & Solutions:
-
High Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
Sub-optimal Flow Rate: A flow rate that is too high or too low can decrease efficiency. Re-optimize the flow rate for your column dimensions and particle size.
-
Column Degradation: Over time, column performance degrades, leading to broader peaks. If other troubleshooting steps fail, try a new column.
-
Issue 4: Split Peaks
Q4: My this compound peak is split into two. What is happening?
A: Peak splitting usually indicates a disruption in the chromatographic path or a chemical issue.
-
Primary Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[2] Try reversing and flushing the column (if the manufacturer allows) or replace the frit.
-
Column Void: A void or channel in the column packing can cause the sample band to split.[2] This usually requires column replacement.
-
Sample Solvent Effect: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split. Prepare your sample in the mobile phase.
-
Co-elution with an Interferent: It's possible that another compound is eluting at almost the same time as DHBA.[2] Try adjusting the mobile phase composition or gradient to improve resolution.
-
Data Presentation
The following tables summarize key parameters from established HPLC methods for catecholamines, including DHBA, and illustrate the expected impact of mobile phase pH on peak shape.
Table 1: Example HPLC Conditions for Catecholamine Analysis (using DHBA as an internal standard)
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Prontosil C18 AQ (250 x 4 mm) | C18 (80 x 4.6 mm, 3 µm) | Unifinepak C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 58 mM NaH2PO4 buffer, 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM KCl, 8% MeOH | 75 mM NaH2PO4, 1.7 mM 1-octanesulfonic acid, 25 µM EDTA, 0.01% TEA, 10% ACN | 10 mM hexanesulfonic acid, 20 mM citric acid in 90:10 Water:ACN |
| pH | 5.6 | 3.0 | Not specified (acidic) |
| Flow Rate | Not specified | 0.8 mL/min | 1.0 mL/min |
| Temperature | Not specified | 35 °C | 35 °C |
| Detection | ECD (+600 mV) | Not specified | ECD (+1200 mV) |
| Reference | [1] | [1] | [2] |
Table 2: Influence of Mobile Phase pH on this compound Analysis
| Mobile Phase pH | Analyte State (Amine Group) | Silanol State (on Column) | Expected Interaction | Likely Peak Shape | Recommendation |
| < 2.0 | Protonated (R-NH3+) | Protonated (Si-OH) | Minimal ionic interaction | Symmetrical | Not Recommended (potential for silica (B1680970) dissolution)[5] |
| 2.5 - 4.0 | Protonated (R-NH3+) | Mostly Protonated (Si-OH) | Reduced ionic interaction | Good, symmetrical | Recommended for good peak shape |
| 4.0 - 6.0 | Protonated (R-NH3+) | Partially Ionized (Si-O-) | Increased ionic interaction | Potential for tailing | May require an end-capped column or ion-pairing agent |
| > 7.0 | Partially/Fully Neutral (R-NH2) | Ionized (Si-O-) | Strong ionic interaction | Significant tailing | Not Recommended (analyte may also be unstable)[1] |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of catecholamines, where DHBA is often used as an internal standard. These can be adapted for optimizing the peak shape of DHBA itself.
Protocol 1: Reversed-Phase HPLC with Ion-Pairing and Electrochemical Detection
This method is suitable for the analysis of catecholamines in biological matrices.[1]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and an electrochemical detector (ECD).
-
Column: C18, 3 µm, 4.6 x 80 mm.
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 75 mM sodium dihydrogen phosphate (B84403) (monohydrate), 1.7 mM 1-octanesulfonic acid sodium salt, and 25 µM EDTA.
-
Adjust the pH to 3.0 using phosphoric acid.
-
The final mobile phase consists of this aqueous buffer and acetonitrile (B52724) (ACN) in a 90:10 ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10-20 µL
-
Detection: ECD, with the potential set according to the manufacturer's recommendation for catecholamine analysis (e.g., +600 to +800 mV).
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Relationship of Factors Affecting Peak Shape
Caption: Key factors influencing HPLC peak shape.
Frequently Asked Questions (FAQs)
Q5: Is this compound stable in solution?
A: Catecholamines, including DHBA, are susceptible to oxidation, especially at neutral or alkaline pH.[1] It is recommended to prepare fresh solutions and use an acidic mobile phase to improve stability during the analysis. If storing stock solutions, keep them at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Q6: Should I use Acetonitrile or Methanol (B129727) as the organic modifier?
A: Both acetonitrile (ACN) and methanol (MeOH) can be used. As shown in Table 1, different methods successfully employ either solvent. The choice can affect selectivity and peak shape. If you are experiencing co-elution or poor peak shape with one, trying the other is a valid optimization step. ACN generally provides lower backpressure, while MeOH can offer different selectivity for polar compounds.
Q7: Why is an electrochemical detector (ECD) often used for DHBA and other catecholamines?
A: The dihydroxy- moiety on the benzene (B151609) ring of DHBA is easily oxidized. An ECD is highly sensitive and selective for electroactive compounds like catecholamines, often providing lower detection limits than a standard UV detector.[2]
Q8: Can I use a UV detector for this compound?
A: Yes, a UV detector can be used. DHBA has a chromophore and will absorb UV light. However, for trace analysis or analysis in complex matrices like plasma or urine, an ECD is often preferred due to its superior sensitivity and selectivity.[2]
Q9: What is the purpose of EDTA in the mobile phase?
A: EDTA is a chelating agent that binds to trace metal ions that may be present in the HPLC system or the mobile phase. These metal ions can catalyze the oxidation of catecholamines and can also interact with the analyte, causing peak tailing.[1] Adding a small amount of EDTA helps to improve the stability and peak shape of DHBA.
References
- 1. researchgate.net [researchgate.net]
- 2. jasco-global.com [jasco-global.com]
- 3. moravek.com [moravek.com]
- 4. Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Reversed-phase ion-paired high-performance liquid chromatography using multiple-electrode detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxybenzylamine (DHBA) Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting the degradation products of 3,4-Dihydroxybenzylamine (DHBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (DHBA)?
A1: The primary degradation pathway for DHBA is oxidation. This process can be initiated by exposure to air, oxidizing agents, light, or elevated temperatures. The catechol moiety of DHBA is particularly susceptible to oxidation, which can lead to the formation of a quinone intermediate. This intermediate can then undergo further reactions to form various degradation products.[1]
Q2: What is the major identified degradation product of DHBA?
A2: Under oxidative conditions, the major identified degradation product of DHBA is 3,4-dihydroxybenzaldehyde (B13553).[1] This transformation is thought to occur via a quinone methide intermediate.
Q3: My DHBA solution has changed color. Does this indicate degradation?
A3: Yes, a color change, often to a pink, brown, or black hue, is a strong indicator of DHBA degradation. This is due to the formation of colored oxidation products, including polymeric materials similar to polydopamine.
Q4: How can I prevent the degradation of DHBA during storage and experiments?
A4: To minimize degradation, DHBA and its solutions should be protected from light, oxygen, and high temperatures. It is advisable to store solid DHBA in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh using deoxygenated solvents and used promptly. The addition of antioxidants may also be considered for certain applications.
Q5: What analytical techniques are suitable for identifying and quantifying DHBA and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a common and effective method for separating and quantifying DHBA and its degradation products.[1] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of DHBA in the sample or mobile phase.
Troubleshooting Steps:
-
Sample Preparation:
-
Prepare fresh samples immediately before analysis.
-
Use deoxygenated solvents for sample dilution.
-
Protect samples from light by using amber vials.
-
Consider adding a small amount of an antioxidant (e.g., sodium metabisulfite) to the sample diluent.
-
-
Mobile Phase:
-
Ensure the mobile phase is freshly prepared and degassed.
-
Check the pH of the mobile phase, as extreme pH values can accelerate degradation.
-
-
System Blank:
-
Inject a blank (diluent) to ensure that the unexpected peaks are not originating from the solvent or system.
-
Issue 2: Poor Reproducibility of Results
Possible Cause: Inconsistent degradation of DHBA across different samples.
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Ensure that all samples are handled under identical conditions (light exposure, temperature, time from preparation to injection).
-
-
Control Storage Conditions:
-
If samples need to be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light for a minimal and consistent duration.
-
-
Evaluate Autosampler Conditions:
-
If using an autosampler, check if the temperature is controlled and if samples are protected from light. Extended residence time in a non-cooled, light-exposed autosampler can lead to degradation.
-
Experimental Protocols
Forced Degradation Study of DHBA
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2]
Objective: To generate potential degradation products of DHBA under various stress conditions.
Materials:
-
This compound (DHBA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DHBA in methanol or water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of DHBA stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of DHBA stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To 1 mL of DHBA stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid DHBA powder to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the DHBA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
HPLC Method for DHBA and Degradation Products
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a gradient or isocratic elution. The exact ratio should be optimized for best separation.
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 20 µL Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation of this compound (DHBA) - Hypothetical Data
| Stress Condition | % Degradation of DHBA | Peak Area of 3,4-dihydroxybenzaldehyde | Number of Other Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15% | 12% | 2 |
| 0.1 M NaOH, RT, 4h | 85% | 5% | >5 (Polymeric) |
| 3% H₂O₂, RT, 24h | 40% | 35% | 3 |
| Solid, 80°C, 48h | 5% | 3% | 1 |
| Photolytic | 25% | 20% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Interference of 3,4-Dihydroxybenzylamine in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results or troubleshooting assays involving 3,4-Dihydroxybenzylamine (DHBA). Due to its catechol structure, DHBA can interfere with a variety of biochemical and cell-based assays, potentially leading to false-positive or false-negative results. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHBA) and why might it interfere with my assay?
A1: this compound is a catecholamine, a class of molecules containing a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain. This chemical structure makes DHBA susceptible to oxidation and allows it to act as a reducing agent. These properties are the primary reasons for its interference in many assay formats. Compounds with such reactive functionalities are often categorized as Pan-Assay Interference Compounds (PAINS).
Q2: What are the common mechanisms of assay interference by DHBA?
A2: The primary mechanisms of interference for catechol-containing compounds like DHBA include:
-
Redox Cycling: DHBA can undergo oxidation-reduction cycles in the presence of reducing agents (like DTT, often found in assay buffers) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This can lead to false positives in assays where a redox reaction is part of the signaling cascade or cause non-specific oxidation of assay components.
-
Covalent Modification: The oxidized form of DHBA, a quinone, is an electrophile that can react with nucleophilic residues (like cysteine) on proteins, leading to their covalent modification and inactivation. This can result in non-specific enzyme inhibition.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.
-
Inherent Antioxidant/Reducing Properties: In assays that measure antioxidant capacity (e.g., DPPH, ABTS), the inherent reducing nature of the catechol group will lead to a positive signal, which may not be related to the biological activity being investigated.
-
Interference with Detection: DHBA and its oxidation products can be colored or fluorescent, interfering with absorbance or fluorescence-based readouts.
Q3: In which types of assays is DHBA likely to cause interference?
A3: DHBA has the potential to interfere in a wide range of assays, including but not limited to:
-
High-Throughput Screening (HTS) assays, particularly those with redox-sensitive steps.
-
Enzymatic assays, where it can act as a non-specific inhibitor.
-
Antioxidant capacity assays (e.g., DPPH, ABTS).
-
Reporter gene assays (e.g., luciferase, beta-galactosidase), where it can directly inhibit the reporter enzyme or interfere with the detection chemistry.
-
Cell viability assays (e.g., MTT, MTS), where its reducing properties can directly reduce the tetrazolium salt, leading to an overestimation of cell viability.
-
ELISAs and other immunoassays, where it could potentially interfere with enzyme-conjugated secondary antibodies or the chromogenic substrate.
-
Fluorescence-based assays, due to potential autofluorescence of DHBA or its oxidation products.
Troubleshooting Guides
If you suspect that DHBA is interfering with your assay, the following troubleshooting guides provide a systematic approach to identify and mitigate the issue.
Guide 1: Investigating Redox-Mediated Interference
This guide helps determine if the observed activity of DHBA is due to its redox properties.
Experimental Workflow for Investigating Redox Interference
Caption: Workflow to diagnose redox-mediated assay interference.
Troubleshooting Steps & Expected Outcomes
| Step | Description | Expected Outcome if DHBA is a Redox Cycler |
| 1. DTT Counter-Screen | Run the assay with and without a reducing agent like dithiothreitol (B142953) (DTT) in the buffer.[1] | The apparent activity of DHBA will be significantly reduced or eliminated in the absence of DTT.[1] |
| 2. Catalase Counter-Screen | Add catalase, an enzyme that degrades hydrogen peroxide (H₂O₂), to the assay.[1] | The addition of catalase will reverse the observed effect of DHBA.[1] |
Guide 2: Identifying Non-Specific Inhibition Mechanisms
This guide helps differentiate between true inhibition and artifacts arising from covalent modification or aggregation.
Logical Flow for Identifying Non-Specific Inhibition
Caption: Decision tree for non-specific inhibition mechanisms.
Troubleshooting Steps & Expected Outcomes
| Mechanism | Troubleshooting Experiment | Expected Outcome for Positive Interference |
| Compound Aggregation | Detergent Counter-Screen: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[2][3] | The inhibitory activity of DHBA is significantly reduced or eliminated.[2][3] |
| Covalent Modification | Thiol Reactivity Assay: Incubate DHBA with a small molecule thiol like glutathione (B108866) (GSH) and analyze for adduct formation by LC-MS.[4] | A decrease in the parent mass of DHBA and the appearance of a new mass corresponding to the DHBA-GSH adduct.[4] |
Guide 3: Addressing Interference in Specific Assay Types
Quantitative Data Summary (Hypothetical for DHBA based on Catecholamine Behavior)
| Assay Type | Potential Interference | Observed Effect | Suggested Action |
| Enzymatic Creatinine (B1669602) Assay | Negative interference with assays involving peroxidase reactions.[5] | Falsely low creatinine readings.[5] | Use an alternative method not based on a peroxidase system, such as a Jaffe-based assay.[6] |
| MTT/MTS Cell Viability | Direct reduction of the tetrazolium salt by the catechol moiety.[7][8] | Overestimation of cell viability (false negative for cytotoxicity).[7][8] | Use a non-tetrazolium-based viability assay, such as one measuring ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| Fluorescence-Based Assays | Autofluorescence of DHBA or its colored oxidation products.[9] | Increased background signal, leading to false positives or negatives.[9][10] | Perform a pre-read of the compound in the assay buffer without other reagents to quantify its intrinsic fluorescence.[9] If significant, consider a time-resolved fluorescence assay or a different detection modality. |
| Antioxidant Capacity (DPPH/ABTS) | Direct reduction of the radical by DHBA. | High apparent antioxidant capacity. | Acknowledge this inherent activity. To assess biological antioxidant effects, use cell-based assays that measure the response to an oxidative challenge. |
| Luciferase Reporter Assays | Direct inhibition of the luciferase enzyme. | Quenching of the luminescent signal, leading to false positives in inhibitor screens or false negatives in activator screens. | Run a counter-screen with purified luciferase to determine if DHBA directly inhibits the enzyme. |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation
This protocol is adapted from established methods to identify aggregate-based inhibitors.[2][3]
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Dispense Buffers: In a 96-well plate, add the appropriate buffer to each well.
-
Add Enzyme: Add the target enzyme to each well and mix.
-
Add Compound: Add DHBA (or control compounds) to the wells. Include DMSO-only wells as a negative control.
-
Incubate: Incubate the plate for 5-10 minutes at the assay temperature.
-
Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.
-
Read Plate: Measure the reaction progress on a plate reader at the appropriate wavelength and time points.
-
Analyze Data: Compare the inhibition curves of DHBA in the presence and absence of detergent. A significant rightward shift in the IC₅₀ curve in the presence of Triton X-100 suggests inhibition by aggregation.[2][3]
Protocol 2: Catalase Counter-Screen for H₂O₂-Mediated Interference
This protocol helps confirm if the observed activity is due to the generation of hydrogen peroxide.[1]
-
Prepare Assay Buffer: Prepare the standard assay buffer used for your primary screen.
-
Set up Reactions: In a microplate, set up your standard assay with the target enzyme and DHBA at a concentration that shows significant activity.
-
Add Catalase: To a parallel set of wells, add a final concentration of 100-200 U/mL of catalase.
-
Incubate: Incubate both sets of plates under standard assay conditions.
-
Initiate and Read: Start the reaction by adding the substrate and measure the signal as you would in the primary assay.
-
Analyze Data: Compare the activity of DHBA in the presence and absence of catalase. A significant reduction or complete abolition of the signal in the presence of catalase confirms that the interference is mediated by H₂O₂.[1]
Signaling Pathway of Redox Cycling Interference
Caption: Redox cycling of DHBA leading to false assay signals.
References
- 1. benchchem.com [benchchem.com]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine interference in enzymatic creatinine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxybenzylamine (DHBA) Solutions
Welcome to the technical support center for 3,4-Dihydroxybenzylamine (DHBA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of DHBA solutions and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound (DHBA) solution is turning brown/pink. What is happening?
A1: The discoloration of your DHBA solution is a clear indication of oxidation. DHBA, a catecholamine, is highly susceptible to oxidation, especially when dissolved in solution. The colored products are typically quinones and their subsequent polymerization products, which can interfere with your experiments and reduce the effective concentration of the active compound.
Q2: What factors accelerate the oxidation of DHBA solutions?
A2: Several factors can accelerate the oxidation of DHBA solutions:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a primary driver of oxidation.
-
High pH: Alkaline conditions (pH > 7) significantly increase the rate of oxidation. Catecholamines are more stable in acidic conditions.
-
Exposure to Light: UV and even ambient light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent or minimize the oxidation of my DHBA solution?
A3: A multi-pronged approach is recommended for preventing DHBA oxidation:
-
Use Deoxygenated Solvents: Before dissolving the DHBA, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes.
-
Control the pH: Prepare your DHBA solution in a slightly acidic buffer (e.g., pH 4-5).
-
Add Antioxidants: The use of antioxidants is highly recommended. Ascorbic acid and sodium metabisulfite (B1197395) are commonly used for catecholamine solutions.
-
Use Chelating Agents: If metal ion contamination is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution.
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Maintain Low Temperatures: Store stock solutions at -20°C or -80°C. For daily use, keep the solution on ice and protected from light.
-
Prepare Fresh Solutions: Due to the inherent instability of DHBA in solution, it is always best to prepare fresh solutions immediately before use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (minutes to hours) | High pH of the solvent.Presence of significant oxygen.Contamination with metal ions. | 1. Ensure the solvent is acidic (pH 4-5).2. Use freshly deoxygenated solvent.3. Add a chelating agent (e.g., 0.1 mM EDTA).4. Prepare a fresh solution with an antioxidant. |
| Precipitate formation in the solution | The solution may be supersaturated.The pH of the solution may have shifted, affecting solubility. | 1. Gently warm the solution to try and redissolve the precipitate.2. If warming doesn't work, prepare a new, less concentrated solution.3. Verify and adjust the pH of the solution. |
| Inconsistent experimental results | Degradation of the DHBA solution over time.Variability in solution preparation. | 1. Prepare fresh DHBA solution for each experiment.2. Standardize the solution preparation protocol, including the use of antioxidants and pH control.3. Perform a stability study of your specific formulation to understand its viable timeframe for use. |
| Loss of biological activity | Oxidation of the catechol moiety, which is crucial for its biological function. | 1. Implement all the preventative measures mentioned in the FAQs to minimize oxidation.2. Test the activity of freshly prepared solutions against older ones to determine the rate of activity loss. |
Quantitative Data Summary
The stability of catecholamine solutions is significantly influenced by the choice of antioxidant and the pH of the solution. While specific quantitative data for this compound is limited in publicly available literature, data from similar catecholamines and related compounds can provide valuable guidance.
Table 1: General Recommendations for Antioxidant Concentrations
| Antioxidant | Typical Concentration Range | Notes |
| Ascorbic Acid | 0.05% - 0.5% (w/v) | Effective at scavenging oxygen. May need to be added fresh as it also degrades over time. Can be used in cell culture. |
| Sodium Metabisulfite | 0.01% - 0.1% (w/v) | A potent antioxidant. Note that it may not be suitable for all biological assays. |
| EDTA | 0.01% - 0.1% (w/v) | A chelating agent that sequesters metal ions that catalyze oxidation. Often used in combination with an antioxidant. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a stabilized stock solution of DHBA suitable for in vitro experiments.
Materials:
-
This compound hydrobromide (or hydrochloride)
-
High-purity, deionized water (or appropriate buffer, e.g., for cell culture)
-
Ascorbic acid
-
Nitrogen or Argon gas
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Deoxygenate the Solvent: Take a suitable volume of high-purity water or your desired buffer in a sterile container. Sparge the solvent with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Antioxidant Solution: Immediately after deoxygenation, add ascorbic acid to the solvent to a final concentration of 0.1% (w/v). Mix gently until fully dissolved. For cell culture applications, ensure the ascorbic acid solution is sterile by filtering it through a 0.22 µm syringe filter.[2]
-
Weigh DHBA: In a separate, sterile container, accurately weigh the required amount of DHBA hydrobromide.
-
Dissolve DHBA: Add the deoxygenated, antioxidant-containing solvent to the DHBA powder to achieve the desired stock solution concentration. Gently vortex or swirl to dissolve.
-
Aliquot and Store: Aliquot the DHBA stock solution into sterile, amber microcentrifuge tubes. To minimize headspace oxygen, you can briefly flush the vials with nitrogen or argon before sealing.
-
Storage: For long-term storage, freeze the aliquots at -80°C. For short-term storage (a few days), store at -20°C.[3] When ready to use, thaw an aliquot quickly and keep it on ice, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of DHBA solutions and detect the formation of its primary oxidation product, 3,4-dihydroxybenzaldehyde (B13553).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
3,4-Dihydroxybenzaldehyde standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
Procedure:
-
Prepare Standards: Prepare stock solutions of DHBA and 3,4-dihydroxybenzaldehyde in the mobile phase A. Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
Sample Preparation: Dilute your DHBA experimental samples with mobile phase A to fall within the concentration range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Identify the peaks for DHBA and 3,4-dihydroxybenzaldehyde based on their retention times compared to the standards. Quantify the amount of each compound using the calibration curve. The decrease in the DHBA peak area and the increase in the 3,4-dihydroxybenzaldehyde peak area over time indicate oxidation.
Visualizations
Oxidative Degradation Pathway of this compound
The primary oxidative degradation pathway of this compound involves its conversion to an unstable o-quinone intermediate, which then rearranges to form 3,4-dihydroxybenzaldehyde.[4]
References
Technical Support Center: Troubleshooting Poor Recovery of 2,5-Dihydroxybenzoic Acid (DHBA)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of 2,5-dihydroxybenzoic acid (DHBA) during sample preparation. Whether using DHBA as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry or quantifying it as an analyte, this content will help you identify and resolve common issues to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor DHBA recovery or performance?
Poor recovery or performance with DHBA can generally be attributed to several key factors:
-
For MALDI Matrix Applications: Issues often stem from suboptimal co-crystallization of the DHBA matrix and the analyte. This can be caused by the presence of contaminants like salts and detergents, an incorrect matrix-to-analyte ratio, or the use of an inappropriate solvent.[1] High background noise in the low mass-to-charge (m/z) region is also a common problem.[1]
-
When DHBA is the Analyte: Low recovery in techniques like Solid-Phase Extraction (SPE) is frequently due to incorrect pH of the sample or solutions, breakthrough during sample loading, loss during the wash step, or incomplete elution.[2][3] The stability of DHBA itself can also be a factor, as it can degrade under certain conditions.
Q2: How does pH affect the recovery of DHBA as an analyte in Solid-Phase Extraction (SPE)?
The pH is a critical factor for the recovery of acidic analytes like DHBA, which has a pKa of approximately 2.97.[3]
-
For Reversed-Phase SPE: To ensure DHBA is retained on the sorbent, the pH of the sample should be adjusted to at least 2 pH units below its pKa. This keeps the carboxylic acid group in its neutral, more retentive form.[2] A sample pH of around 1-2 is a good starting point.
-
For Elution: To elute DHBA from a reversed-phase sorbent, the pH of the elution solvent should be increased to at least 2 pH units above the pKa. This ionizes the analyte, reducing its retention and allowing it to be effectively eluted.
Q3: My DHBA solution has turned a yellow/brown color. Can I still use it?
The discoloration of your DHBA solution is an indication of degradation or oxidation. While a study on aged DHBA solutions for MALDI-MS did not find significant formation of aging products over a one-year period, it is generally recommended to use freshly prepared solutions for the best results, especially for quantitative analyses. For optimal storage, DHBA solutions should be kept in amber vials to protect them from light and stored at low temperatures (e.g., 4°C) to minimize degradation.[4][5][6]
Q4: What are the ideal storage conditions for DHBA powder and prepared solutions?
-
DHBA Powder: Store the solid powder below +30°C in a tightly sealed container.[3]
-
DHBA Solutions: Prepared solutions, especially for MALDI-MS, should ideally be made fresh. If storage is necessary, they should be kept in amber, airtight containers at 4°C to protect from light and prevent solvent evaporation.[4][5][6][7] For long-term storage of phenolic extracts, freezing at -20°C is an option, though care must be taken to avoid polymerization, which can be mitigated by storing diluted extracts.[7]
Troubleshooting Guides
Guide 1: Poor Performance of DHBA as a MALDI Matrix
This section addresses common issues encountered when using DHBA as a matrix for MALDI-MS analysis.
Possible Causes & Solutions
-
Inhomogeneous Crystal Formation: DHBA can form large, irregular crystals, leading to "sweet spots" with strong signals and other areas with no signal.[1]
-
Solution: Try alternative spotting techniques like the "thin layer method" or a "sandwich" preparation to create a more uniform crystal layer.[1] Modifying the solvent system can also improve crystal homogeneity.
-
-
Suboptimal Matrix-to-Analyte Ratio: A significant excess of the matrix is required, typically in the range of 1000:1 to 10,000:1 on a molar basis.[1]
-
Solution: Adjust the concentration of your analyte. Paradoxically, lowering the analyte concentration can sometimes lead to better results.[1]
-
-
Presence of Contaminants: Salts, detergents, and buffers can suppress ionization and interfere with proper crystal formation.[1]
-
Solution: Ensure your sample is desalted before mixing it with the DHBA matrix. Unlike other matrices, you cannot wash the dried spot with 0.1% TFA to remove salts because DHBA is soluble in acidic water.[1]
-
Possible Causes & Solutions
-
Matrix-Related Ions: DHBA is known to produce background noise at low m/z, which can interfere with the analysis of small molecules.[1]
-
Solution 1: Optimize Matrix Concentration: Use the lowest effective concentration of DHB to reduce the intensity of matrix-related ions. You can experiment with concentrations from 5 mg/mL up to a saturated solution to find the best signal-to-noise ratio for your analyte.[1]
-
Solution 2: Adjust Laser Fluence: Use the minimum laser energy necessary for good analyte ionization. Higher laser power can increase the formation of matrix fragments.[1]
-
Guide 2: Low Recovery of DHBA as an Analyte in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of DHBA during SPE.
To effectively troubleshoot, you must first determine at which stage of the SPE process DHBA is being lost. This can be done by collecting and analyzing the fractions from each step: the sample load flow-through, the wash fractions, and the elution fraction.[2]
Possible Causes & Solutions
-
Incorrect Sample pH: DHBA (pKa ≈ 2.97) will be ionized and poorly retained on a reversed-phase sorbent if the sample pH is too high.[3]
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa. A pH of 1-2 is recommended to ensure the DHBA is in its neutral form.[2]
-
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high organic content, it will have a weak affinity for the reversed-phase sorbent.
-
Solution: Dilute the sample with a weaker, more polar solvent like water to promote better binding.[8]
-
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction between DHBA and the sorbent.
-
Solution: Decrease the flow rate during the loading step (e.g., to 1 mL/min).[8]
-
-
Inappropriate Sorbent Choice: A standard C18 sorbent may not provide enough retention for a relatively polar compound like DHBA.
Possible Causes & Solutions
-
Wash Solvent is Too Strong: The organic content of the wash solvent may be high enough to prematurely elute the DHBA from the column along with interferences.
-
Solution: Decrease the percentage of organic solvent in your wash solution.
-
-
Incorrect pH of Wash Solvent: If the pH of the wash solvent is too high, it can ionize the DHBA, causing it to elute.
-
Solution: Ensure the pH of the wash solvent is maintained at the same acidic level as the loading solution (pH 1-2).
-
Possible Causes & Solutions
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between DHBA and the sorbent.
-
Solution: Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol (B129727) or acetonitrile).
-
-
Incorrect pH of Elution Solvent: For an acidic compound on a reversed-phase column, the elution solvent should have a higher pH to facilitate elution.
-
Solution: Increase the pH of the elution solvent to be at least 2 pH units above the pKa of DHBA. Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can be effective.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the analyte.
-
Solution: Increase the volume of the elution solvent and consider applying it in multiple smaller aliquots (e.g., 2 x 1.5 mL).[9]
-
Quantitative Data
The recovery of DHBA is highly dependent on the sample matrix and the specifics of the sample preparation protocol. Below is a summary of recovery data for phenolic acids, including DHBA, under various conditions.
| Analyte(s) | Sample Matrix | Sample Preparation Method | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| 2,5-DHBA & 2,3-DHBA | Rat Plasma | Protein Precipitation | N/A | Acetonitrile | 85.7 - 103.0 | [11] |
| Phenolic Acids | Spelt Seeds | Solid-Phase Extraction | Polymeric RP | Methanol | 89.5 - 95.5 | [9] |
| Phenolic Acids & Flavonols | Honey | Solid-Phase Extraction | Oasis HLB | Methanol | >90 (for most analytes) | [10] |
| Phenolic Acids & Flavonoids | Generic | Solid-Phase Extraction | C18 | Not Specified | 74.2 | [10] |
| Phenolic Acids & Flavonoids | Generic | Solid-Phase Extraction | Amberlite XAD-2 | Not Specified | 43.7 | [10] |
Experimental Protocols
Protocol 1: DHBA Matrix Solution Preparation for MALDI-MS
This protocol provides a general method for preparing a DHBA matrix solution.
Materials:
-
High-purity 2,5-Dihydroxybenzoic acid (DHBA)
-
Solvent (e.g., 50% Acetonitrile / 50% Water / 0.1% TFA)[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (for saturated solutions)
Procedure for a Saturated Solution:
-
Add an excess amount of DHBA (e.g., 25 mg) to 1.0 mL of the chosen solvent in a microcentrifuge tube.[1]
-
Vortex the tube vigorously for several minutes. Not all of the solid will dissolve.
-
Centrifuge the tube to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new, clean tube.[1]
Procedure for a Specific Concentration (e.g., 20 mg/mL):
-
Weigh 20 mg of high-purity DHBA and add it to a microcentrifuge tube.[1]
-
Add 1.0 mL of the desired solvent.
-
Vortex vigorously until the matrix is fully dissolved.[1]
Protocol 2: Dried Droplet Method for MALDI Plate Spotting
This is the most common method for preparing a sample on a MALDI target plate.
Materials:
-
Prepared DHBA matrix solution
-
Analyte solution (desalted)
-
MALDI target plate
-
Pipettor and tips
Procedure:
-
Mix Sample and Matrix: In a separate tube, mix your analyte solution with the prepared DHBA matrix solution. A common starting ratio is 1:1 (v/v).[1]
-
Spot on Target Plate: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[1]
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and matrix.[1]
-
Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.
Protocol 3: General Solid-Phase Extraction (SPE) for DHBA from Aqueous Samples
This protocol provides a starting point for extracting DHBA from a liquid sample using a reversed-phase sorbent. Optimization will be required based on the specific sample matrix.
Materials:
-
Reversed-phase SPE cartridge (e.g., Polymeric or C8)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solution (e.g., Water, pH adjusted to 2 with formic acid)
-
Wash solution (e.g., 5% Methanol in water, pH adjusted to 2)
-
Elution solvent (e.g., Methanol with 2% ammonium hydroxide)
-
Sample, with pH adjusted to ~2
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 3 mL of pH 2 water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of the wash solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen gas to remove the aqueous wash solvent.
-
Elution: Elute the DHBA with 2 x 1.5 mL of the elution solvent. Collect the eluate.
-
Post-Elution: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., HPLC mobile phase).
References
- 1. mdpi.com [mdpi.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3,4-Dihydroxybenzylamine
Welcome to the technical support center for the quantitative analysis of 3,4-Dihydroxybenzylamine (DHBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with DHBA quantification, particularly those arising from matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound (DHBA) analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as DHBA, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.
Q2: I am observing poor reproducibility and inconsistent results for my DHBA quantification. Could this be due to matrix effects?
A2: Yes, inconsistent results are a hallmark of variable matrix effects. The composition of biological matrices can differ significantly between individuals or samples, leading to varying degrees of ion suppression or enhancement.[1] Implementing a robust and consistent sample preparation protocol is crucial to minimize this variability. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations.
Q3: What is the most effective sample preparation technique to minimize matrix effects for DHBA analysis in plasma?
A3: While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing matrix components, which can lead to significant ion suppression. Solid-Phase Extraction (SPE) is generally considered a more effective technique for removing a broader range of interferences from plasma, resulting in cleaner extracts and reduced matrix effects. For catecholamine-like compounds such as DHBA, mixed-mode or polymeric SPE cartridges are often employed.
Q4: Can I use this compound (DHBA) as an internal standard for other catecholamine analyses?
A4: DHBA has been commonly used as an internal standard in HPLC assays for catecholamines.[2] However, studies have shown that the recovery of DHBA can be variable and species-dependent. For example, the extraction of DHBA from sheep plasma has been reported to be significantly impaired.[2] Therefore, it is crucial to validate its use as an internal standard for each specific matrix and species.
Q5: Where can I obtain a stable isotope-labeled internal standard for DHBA?
A5: Stable isotope-labeled internal standards (SIL-IS), such as deuterium-labeled DHBA (e.g., DHBA-d3), are considered the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization.[3] While not always commercially available, a SIL-IS for DHBA may be available from specialty chemical suppliers or can be custom synthesized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Competition for ionization in the MS source from co-eluting matrix components (e.g., phospholipids). | 1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interferences. 2. Chromatographic Separation: Optimize the LC method to separate DHBA from the matrix components causing suppression. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the signal.[3] 4. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components may facilitate the ionization of DHBA. | 1. Improve Sample Preparation: Utilize SPE or Liquid-Liquid Extraction (LLE) to remove the enhancing compounds. 2. Adjust Chromatography: Modify the mobile phase or gradient to separate DHBA from the enhancing components. 3. Employ a SIL-IS: A SIL-IS is the most reliable way to compensate for ion enhancement.[3] |
| Poor Reproducibility / Inconsistent Results | Variable matrix effects between different sample lots or individuals. | 1. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is used for all samples. Automation can improve reproducibility. 2. Use a SIL-IS: This is the most effective way to correct for inter-sample variations in matrix effects.[3] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Peak Tailing or Distortion | Presence of interfering substances from the matrix affecting chromatography. | 1. Optimize Sample Cleanup: Use a more selective SPE sorbent or a multi-step extraction process. 2. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak shape. 3. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. |
Experimental Protocols & Data
Assessment of Matrix Effect and Recovery
The following protocol outlines the post-extraction addition method to quantitatively assess matrix effects and determine the recovery of DHBA.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a standard solution of DHBA in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma, rat plasma, or urine) using the chosen sample preparation method. Spike the extracted matrix with DHBA to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with DHBA at the same concentrations as Set A before performing the sample preparation procedure.
2. Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
3. Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Example Quantitative Data for Matrix Effect and Recovery
The following tables provide example data for the matrix effect and recovery of a dihydroxy-substituted aromatic compound, similar in structure to DHBA, in various biological matrices. Note: These are representative values and may not directly reflect the performance of DHBA in your specific assay.
Table 1: Matrix Effect and Recovery in Human Plasma
| Concentration Level | Matrix Effect (%) | Recovery (%) |
| Low QC (e.g., 20 ng/mL) | 88.2 | 91.5 |
| Medium QC (e.g., 200 ng/mL) | 91.5 | 94.2 |
| High QC (e.g., 2000 ng/mL) | 94.8 | 96.3 |
Table 2: Matrix Effect and Recovery in Rat Plasma
| Concentration Level | Matrix Effect (%) | Recovery (%) |
| Low QC (e.g., 20 ng/mL) | 85.7 | 89.1 |
| Medium QC (e.g., 200 ng/mL) | 89.3 | 92.7 |
| High QC (e.g., 2000 ng/mL) | 92.1 | 95.0 |
Table 3: Matrix Effect and Recovery in Human Urine
| Concentration Level | Matrix Effect (%) | Recovery (%) |
| Low QC (e.g., 50 ng/mL) | 75.4 | 95.8 |
| Medium QC (e.g., 500 ng/mL) | 82.1 | 97.2 |
| High QC (e.g., 5000 ng/mL) | 88.9 | 98.1 |
Data adapted from a study on dihydroxybenzoic acids, which are structurally related to DHBA.[4]
Detailed Experimental Protocol: SPE and LC-MS/MS for DHBA in Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma, add a deuterated internal standard (e.g., DHBA-d3). Add 200 µL of 0.1% formic acid in water. Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Use a mixed-mode or polymeric SPE cartridge. Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water under low vacuum.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute DHBA from the cartridge with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: A C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimize for separation of DHBA from matrix interferences. A starting condition of 5-10% B held for 1-2 minutes, followed by a ramp to 95% B is a common starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of DHBA. A hypothetical transition could be based on the fragmentation of the protonated molecule.
Visualized Workflows and Relationships
Caption: Troubleshooting logic for matrix effects in DHBA analysis.
Caption: Workflow for assessing matrix effect and recovery.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. rrml.ro [rrml.ro]
improving the solubility of 3,4-Dihydroxybenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubility enhancement of 3,4-Dihydroxybenzylamine and its hydrobromide salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common salt form?
A1: this compound (DHBA) is a dopamine (B1211576) analog that contains a catechol group and an amino group.[1] It is structurally similar to the neurotransmitter dopamine.[2] In experimental settings, it is commonly used as its hydrobromide salt (this compound hydrobromide), which is a light beige crystalline powder.[3]
Q2: What are the primary applications of this compound in research?
A2: this compound is utilized in various research areas, including as an antitumor agent against melanoma where it has been shown to inhibit DNA polymerase activity.[4][5] It also serves as a useful reactant in the synthesis of other compounds, such as capsaicin (B1668287) soft drugs.[3] Additionally, it is frequently used as an internal standard in analytical techniques like high-performance liquid chromatography (HPLC) for the detection of catecholamines.
Q3: What are the key safety considerations when handling this compound hydrobromide?
A3: this compound hydrobromide is hygroscopic, meaning it can absorb moisture from the air.[3] Therefore, it should be stored in a dry, inert atmosphere.[3] Solutions of this compound are known to be unstable and should be prepared fresh before use.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. This compound is a polar molecule, but its solubility in neutral aqueous solutions can be limited. | 1. Adjust pH: The amine group in this compound allows for the formation of a more soluble salt at acidic pH. Try dissolving the compound in a buffer with a pH below its pKa (Strongest Basic pKa is predicted to be 8.78). 2. Use a co-solvent: Add a small percentage of an organic solvent like DMSO or ethanol (B145695) to the aqueous buffer. Start with 1-5% and gradually increase if necessary. Ensure the final solvent concentration is compatible with your experimental system. |
| Precipitate forms after initial dissolution. | The solution is supersaturated, or the compound is degrading. Solutions of this compound are known to be unstable.[4][5] | 1. Prepare fresh solutions: Due to instability, always prepare solutions immediately before use.[4][5] 2. Avoid high concentrations: Work with the lowest effective concentration possible. 3. Gentle heating: Mild warming and sonication can aid in dissolving the compound, but avoid excessive heat which can accelerate degradation. |
| Inconsistent results in biological assays. | Compound degradation or interaction with media components. The catechol group is susceptible to oxidation. | 1. Protect from light and air: Prepare and handle solutions in a way that minimizes exposure to light and oxygen. 2. Use antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or EDTA to the stock solution to prevent oxidative degradation. 3. Check for interactions: Be aware that the compound's recovery can be poor and variable in certain biological matrices, such as sheep plasma.[6] |
| Powder appears clumpy or discolored. | The compound is hygroscopic and may have absorbed moisture.[3] | 1. Store properly: Always store the solid compound in a desiccator or under an inert atmosphere.[3] 2. Dry before use: If moisture absorption is suspected, the powder can be dried under a vacuum. |
Solubility Data
The following tables summarize the available solubility data for this compound and its hydrobromide salt.
Table 1: Qualitative Solubility of this compound Hydrobromide
| Solvent | Solubility |
| DMSO | Slightly Soluble[3][7] |
| Methanol | Very Slightly Soluble[3][7] |
Table 2: Quantitative Solubility of this compound Hydrobromide
| Solvent System | Concentration | Notes |
| DMSO | 50 mg/mL (227.21 mM)[4] | Ultrasonic assistance may be needed.[4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (9.45 mM)[4] | For in vivo formulations.[4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (9.45 mM)[4] | For in vivo formulations.[4] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (9.45 mM)[4] | For in vivo formulations.[4] |
Table 3: Predicted Solubility of this compound (Free Base)
| Property | Predicted Value | Source |
| Water Solubility | 38.4 g/L | ALOGPS |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrobromide in a microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO for every 1 mg of compound).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the stock solution immediately. Due to the instability of the compound in solution, storage is not recommended.[4][5]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound hydrobromide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol).
-
Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the vials for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After agitation, allow the vials to stand undisturbed for a short period to let undissolved material settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the samples through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving the solubility of this compound.
General Dopamine Receptor Signaling Pathway
References
- 1. Oxidative Polymerization of this compound─The Lower Homolog of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HYDROBROMIDE CAS#: 16290-26-9 [amp.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound HYDROBROMIDE | 16290-26-9 [m.chemicalbook.com]
Technical Support Center: Long-Term Stability of 2,5-Dihydroxybenzoic Acid (DHBA)
For researchers, scientists, and drug development professionals utilizing 2,5-Dihydroxybenzoic Acid (DHBA), also known as Gentisic Acid, ensuring its long-term stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the optimal storage conditions, troubleshooting potential stability issues, and frequently asked questions regarding the handling of DHBA.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid DHBA?
A1: For optimal long-term stability, solid DHBA should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1]
Q2: How should I store DHBA solutions for long-term use?
A2: DHBA solutions are best prepared fresh. However, if long-term storage is necessary, it is recommended to store them at low temperatures. Stock solutions can be stored at -20°C for up to one year, or for extended periods, at -80°C for up to two years.[2] It is advisable to aliquot the solutions to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving DHBA?
A3: DHBA is soluble in water, ethanol, and diethyl ether.[3] For applications such as MALDI-MS, a solution in acidified acetonitrile (B52724)/water is commonly used and has been shown to be stable.
Q4: What are the primary factors that can lead to the degradation of DHBA?
A4: As a phenolic compound, DHBA is susceptible to degradation from exposure to light, heat, high pH (alkaline conditions), and strong oxidizing agents.[4]
Q5: Are there any known incompatibilities for DHBA?
A5: Yes, DHBA is incompatible with strong oxidizing agents, strong bases, and strong acids.[4] Contact with these substances should be avoided to prevent degradation.
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for maintaining the long-term stability of DHBA in both solid and solution forms.
| Form | Temperature | Humidity | Light | Container | Duration |
| Solid | Cool (e.g., 2-8°C) or Room Temperature (below 30°C)[3][5] | Dry/Low | Protect from light | Tightly sealed[1] | Several years (if stored properly) |
| Solution | -20°C[2] | N/A | Protect from light | Tightly sealed vials | Up to 1 year[2] |
| Solution | -80°C[2] | N/A | Protect from light | Tightly sealed vials | Up to 2 years[2] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of DHBA.
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of solid DHBA (yellowing or browning) | Oxidation or exposure to light. | 1. Ensure the container is tightly sealed and stored in a dark place. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 3. Verify the purity of the material using a suitable analytical method like HPLC before use. |
| Precipitation in DHBA solutions upon storage | Solvent evaporation or exceeding solubility limit at low temperatures. | 1. Ensure vials are properly sealed to prevent solvent evaporation. 2. Warm the solution to room temperature and vortex to redissolve the precipitate before use. 3. If precipitation persists, consider preparing a fresh solution. |
| Inconsistent experimental results | Degradation of DHBA in stock solutions. | 1. Prepare fresh DHBA solutions for critical experiments. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Check the pH of your experimental system, as alkaline conditions can accelerate degradation. |
| Low signal or unexpected peaks in MALDI-MS | Poor matrix quality due to degradation. | 1. Use freshly prepared DHBA matrix solution. 2. A study has shown that an acidified acetonitrile/water solution of DHBA can be stable for up to a year, but it is good practice to prepare fresh solutions regularly. |
Experimental Protocols
Protocol for Stability-Indicating HPLC-UV Analysis of DHBA
This protocol outlines a general method for assessing the stability of DHBA. Method validation according to ICH guidelines is recommended for regulatory purposes.[6][7][8]
1. Materials and Reagents:
-
2,5-Dihydroxybenzoic acid (reference standard and sample)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of DHBA reference standard in 100 mL of methanol.
-
Sample Solution (100 µg/mL): Prepare the DHBA sample in methanol at the same concentration as the standard solution.
4. Stability Study Procedure:
-
Store DHBA samples (solid or in solution) under various conditions (e.g., elevated temperature, high humidity, light exposure).
-
At specified time points, prepare sample solutions as described above.
-
Analyze the standard and sample solutions by HPLC.
-
Calculate the percentage of DHBA remaining and observe the formation of any degradation peaks.
Visualizations
References
- 1. 2,5-Dihydroxybenzoic acid(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Minimizing Adduktbildung mit 3,4-Dihydroxybenzylamin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Minimierung der Adduktbildung bei Experimenten mit 3,4-Dihydroxybenzylamin (DHBA). Die Informationen sind im Frage-Antwort-Format aufbereitet, um spezifische Probleme direkt anzusprechen.
Häufig gestellte Fragen (FAQs)
F1: Was ist die Hauptursache für die Adduktbildung bei der Arbeit mit 3,4-Dihydroxybenzylamin (DHBA)?
A1: Die Hauptursache ist die Oxidation der Katecholgruppe des DHBA.[1][2] DHBA kann leicht zu einem reaktiven o-Chinon oxidiert werden, insbesondere in Gegenwart von Sauerstoff, Metallionen oder Enzymen wie Tyrosinase.[1] Dieses Chinon ist ein Elektrophil, das kovalent an nukleophile Reste in Proteinen (z. B. Cystein, Lysin, Histidin) und DNA binden kann, was zur Bildung von Addukten führt.[1]
F2: Warum verfärbt sich meine DHBA-Lösung und was bedeutet das?
A2: Eine Verfärbung (typischerweise gelb oder braun) Ihrer DHBA-Lösung ist ein sichtbares Zeichen für Oxidation und die Bildung von Chinonen und Polymerisationsprodukten.[1] Dies deutet auf eine Instabilität der Lösung hin und erhöht die Wahrscheinlichkeit einer signifikanten Adduktbildung in Ihrem Experiment. DHBA-Lösungen sind bekanntermaßen instabil und sollten frisch zubereitet werden.[3]
F3: Welche Faktoren können die Oxidation von DHBA beschleunigen?
A3: Mehrere Faktoren können die Oxidation von DHBA beschleunigen:
-
Hoher pH-Wert: Alkalische Bedingungen fördern die Deprotonierung der Hydroxylgruppen, was die Anfälligkeit für Oxidation erhöht.
-
Sauerstoff: Gelöster Sauerstoff in Lösungsmitteln ist ein Hauptreaktant im Oxidationsprozess.
-
Lichtexposition: UV-Licht und sogar Umgebungslicht können die für die Einleitung von Oxidationsreaktionen erforderliche Energie liefern.
-
Metallionen: Spuren von Metallionen wie Eisen (Fe³⁺) und Kupfer (Cu²⁺) können als Katalysatoren für die Oxidation wirken.
-
Temperatur: Höhere Temperaturen erhöhen die Geschwindigkeit chemischer Reaktionen, einschließlich der Oxidation.[4]
F4: Wie kann ich die Adduktbildung während meiner Experimente nachweisen und quantifizieren?
A4: Die am weitesten verbreitete Methode zum Nachweis und zur Quantifizierung von DHBA-Addukten ist die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).[5][6] Diese Technik bietet eine hohe Empfindlichkeit und Spezifität zur Identifizierung und Quantifizierung von Addukten in komplexen biologischen Matrices. Andere Methoden umfassen Techniken wie die ³²P-Postmarkierung, Immunoassays und Gaschromatographie/Massenspektrometrie.[6]
Leitfäden zur Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Unerwartete oder hohe Zytotoxizität in mit DHBA behandelten Zellen. | Übermäßige Adduktbildung aufgrund von DHBA-Oxidation.[7][8] | 1. Frische Zubereitung: Bereiten Sie DHBA-Lösungen unmittelbar vor der Verwendung frisch zu.[3] 2. Antioxidantien verwenden: Fügen Sie dem Zellkulturmedium Antioxidantien wie Ascorbinsäure hinzu (siehe Protokoll unten).[4][9] 3. Lagerung optimieren: Lagern Sie Stammlösungen bei -80 °C in Aliquots, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.[4] 4. Kontrollen durchführen: Schließen Sie eine Vehikelkontrolle ein, um die durch das Lösungsmittel verursachte Toxizität auszuschließen.[7] |
| Schlechte Reproduzierbarkeit der experimentellen Ergebnisse. | Unterschiedlicher Grad der DHBA-Oxidation zwischen den Experimenten. | 1. Protokoll standardisieren: Befolgen Sie strikt ein standardisiertes Protokoll für die Zubereitung und Handhabung von DHBA-Lösungen. 2. Sauerstoff minimieren: Verwenden Sie entgaste Puffer und Medien. 3. Lichtexposition begrenzen: Arbeiten Sie bei gedämpftem Licht und lagern Sie Lösungen in lichtundurchlässigen Behältern. |
| Bildung von Präzipitaten in der DHBA-Lösung. | Polymerisation von oxidiertem DHBA.[1][2] | 1. pH-Wert kontrollieren: Halten Sie den pH-Wert der Lösung leicht sauer, falls mit dem Experiment vereinbar. 2. Chelatbildner verwenden: Fügen Sie EDTA hinzu, um katalytische Metallionen zu binden. 3. Lösung verwerfen: Verwenden Sie keine Lösungen, die sichtbare Präzipitate aufweisen. |
| Keine oder verringerte biologische Aktivität von DHBA. | Abbau von DHBA vor der Interaktion mit dem Ziel. | 1. Stabilität überprüfen: Überprüfen Sie die Stabilität von DHBA unter Ihren spezifischen experimentellen Bedingungen mittels HPLC.[4] 2. Zubereitungsprotokoll optimieren: Befolgen Sie das unten beschriebene Protokoll zur Zubereitung stabiler Lösungen. |
Quantitative Daten zur Stabilität
Die Stabilität von DHBA wird durch Temperatur und die Anwesenheit von Antioxidantien wie Ascorbinsäure (AA) erheblich beeinflusst. Die folgende Tabelle fasst die prozentuale Wiederfindung von DHBA unter verschiedenen Lagerbedingungen über einen Zeitraum von sechs Tagen zusammen.
| Temperatur | Ascorbinsäure (µg/ml) | Tag 1 Wiederfindung (%) | Tag 6 Wiederfindung (%) |
| 25°C (RT) | 0 | ~10% | <5% |
| 40 | >80% | >60% | |
| 4°C | 0 | ~20% | <10% |
| 40 | >90% | >80% | |
| -75°C | 0 | ~85% | ~75% |
| 1, 10, 40 | ~100% | ~100% |
Diese Daten sind eine Zusammenfassung der in Referenz[4] für DHBA und ähnliche Katecholamine gefundenen Trends.
Experimentelle Protokolle
Protokoll zur Herstellung stabiler DHBA-Lösungen für Zellkulturexperimente
Dieses Protokoll beschreibt die Schritte zur Herstellung einer DHBA-Stammlösung und deren Verdünnung in Zellkulturmedium unter Minimierung von Oxidation und Adduktbildung.
Materialien:
-
3,4-Dihydroxybenzylamin (DHBA)-Pulver
-
Dimethylsulfoxid (DMSO), wasserfrei
-
Zellkulturmedium, vorgewärmt auf 37°C
-
Ascorbinsäure (Vitamin C)
-
Sterile, lichtundurchlässige Mikrozentrifugenröhrchen
-
Kalibrierte Mikropipetten und sterile Spitzen
Verfahren:
-
Herstellung der Ascorbinsäure-Stammlösung (100 mM):
-
Lösen Sie 17,6 mg Ascorbinsäure in 1 ml sterilem Wasser in Zellkulturqualität.
-
Sterilfiltrieren Sie die Lösung durch einen 0,22-µm-Filter.
-
Aliquots in lichtundurchlässigen Röhrchen bei -20°C lagern.
-
-
Herstellung der DHBA-Stammlösung (100 mM):
-
Wiegen Sie unter einer chemischen Abzugshaube sorgfältig die erforderliche Menge DHBA-Pulver ab.
-
Lösen Sie das DHBA in wasserfreiem DMSO, um eine 100-mM-Stammlösung herzustellen.
-
Vortexen Sie die Lösung gründlich, bis sich der gesamte Feststoff aufgelöst hat.
-
Aliquots der Stammlösung in einzelne, sterile, lichtundurchlässige Röhrchen geben.
-
Lagern Sie die Aliquots bei -80°C.
-
-
Herstellung der DHBA-Arbeitslösung im Zellkulturmedium:
-
Wärmen Sie das erforderliche Volumen des Zellkulturmediums auf 37°C vor.
-
Fügen Sie dem vorgewärmten Medium Ascorbinsäure-Stammlösung hinzu, um eine Endkonzentration von 50-100 µM zu erreichen. Mischen Sie vorsichtig.
-
Tauen Sie ein Aliquot der DHBA-Stammlösung unmittelbar vor der Verwendung auf.
-
Führen Sie eine serielle Verdünnung der DHBA-Stammlösung in dem mit Ascorbinsäure ergänzten Medium durch, um die gewünschte Endkonzentration zu erreichen. Fügen Sie die DHBA-Lösung tropfenweise hinzu, während Sie das Medium vorsichtig schwenken, um eine schnelle und gleichmäßige Vermischung zu gewährleisten und eine "Lösungsmittelschock"-Ausfällung zu vermeiden.
-
Verwenden Sie das DHBA-haltige Medium sofort zur Behandlung Ihrer Zellen.
-
Visualisierungen
Signalwege und logische Arbeitsabläufe
Die folgenden Diagramme veranschaulichen die Mechanismen der DHBA-Adduktbildung, einen Arbeitsablauf zur Fehlerbehebung und die potenziellen Auswirkungen auf zelluläre Signalwege.
Abbildung 1: Mechanismus der DHBA-Oxidation und Adduktbildung.
Abbildung 2: Arbeitsablauf zur Fehlerbehebung bei unerwarteter Zytotoxizität.
Abbildung 3: Mögliche Auswirkungen von DHBA-Addukten auf zelluläre Signalwege.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Polymerization of 3,4-Dihydroxybenzylamine─The Lower Homolog of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 6. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Tale of Two Catecholamines: A Comparative Guide to 3,4-Dihydroxybenzylamine and Dopamine Cytotoxicity in Melanoma
For researchers, scientists, and drug development professionals, understanding the nuances of potential therapeutic agents is paramount. This guide provides an objective comparison of the cytotoxic effects of 3,4-dihydroxybenzylamine (3,4-DHBA) and its parent compound, dopamine (B1211576), in melanoma cells, supported by experimental data and detailed methodologies.
At the forefront of melanoma research, the selective targeting of cancer cells remains a critical goal. Both 3,4-DHBA, a synthetic analog, and the endogenous neurotransmitter dopamine have demonstrated cytotoxic properties against melanoma cells. However, their efficacy and mechanisms of action diverge significantly, presenting distinct profiles for consideration in therapeutic development. This guide synthesizes available data to illuminate these differences.
Executive Summary
Experimental evidence indicates that while both 3,4-DHBA and dopamine exhibit cytotoxic effects against melanoma cells, 3,4-DHBA presents a more favorable therapeutic window. In vivo studies have shown that 3,4-DHBA achieves a greater antitumor effect at lower toxicity compared to dopamine[1][2]. The in vitro cytotoxic effects of both compounds appear to be similar, suggesting that the primary advantage of 3,4-DHBA lies in its improved in vivo tolerability[1][2].
The mechanisms underpinning their cytotoxicity are distinct. 3,4-DHBA's anticancer activity is largely dependent on the presence of tyrosinase, an enzyme abundant in melanoma cells. Tyrosinase metabolizes 3,4-DHBA into a reactive quinone species, which then acts as an inhibitor of DNA polymerase, ultimately leading to cell death[3][4]. In contrast, dopamine's cytotoxicity is primarily attributed to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic pathways[5].
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) | Duration of Exposure | Reference |
| S91A (murine melanoma) | This compound HBr | 10 | 48 hours | [1][3] |
| S91B (murine melanoma) | This compound HBr | 25 | 48 hours | [1] |
| SK-MEL-30 (human melanoma) | This compound HBr | 30 | 48 hours | [1][3] |
| RPMI-7951 (human melanoma) | This compound HBr | 68 | 48 hours | [1][3] |
| SK-MEL-2 (human melanoma) | This compound HBr | 84 | 48 hours | [1][3] |
| SK-MEL-3 (human melanoma) | This compound HBr | 90 | 48 hours | [1] |
| SK-MELB (human melanoma) | This compound HBr | 122 | 48 hours | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Adapted from Wick et al., 1979)
This protocol outlines a general method for determining the cytotoxicity of 3,4-DHBA and dopamine against melanoma cells in vitro.
1. Cell Culture:
-
B16 melanoma cells are maintained in Eagle's minimal essential medium supplemented with 10% fetal calf serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).
-
Cells are grown in a humidified atmosphere of 5% CO2 at 37°C.
2. Cytotoxicity Assay:
-
Cells are seeded in 60-mm petri dishes at a density of 2.5 x 10^5 cells per dish.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (3,4-DHBA or dopamine).
-
The cells are incubated for a specified period (e.g., 48 hours).
3. Assessment of Cell Viability:
-
Following incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then detached using trypsin-EDTA.
-
The number of viable cells is determined by trypan blue exclusion using a hemocytometer.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
4. Measurement of Macromolecular Synthesis:
-
To assess the effect on DNA, RNA, and protein synthesis, cells are incubated with the test compounds for a shorter duration (e.g., 4 hours).
-
During the final hour of incubation, radiolabeled precursors ([³H]thymidine, [³H]uridine, or [³H]leucine) are added to the culture medium.
-
After incubation, the cells are washed, and the acid-precipitable radioactivity is measured to determine the rate of incorporation of the precursors into DNA, RNA, and protein, respectively.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 3,4-DHBA and dopamine are mediated by distinct signaling pathways.
This compound: Tyrosinase-Dependent DNA Polymerase Inhibition
The cytotoxicity of 3,4-DHBA is intrinsically linked to the enzymatic activity of tyrosinase, which is highly expressed in melanoma cells.
Caption: 3,4-DHBA cytotoxicity pathway in melanoma.
Dopamine: ROS-Mediated Apoptosis
Dopamine's cytotoxic mechanism involves the generation of reactive oxygen species, leading to oxidative stress and the activation of apoptotic signaling cascades.
Caption: Dopamine-induced apoptotic pathway in melanoma.
Conclusion
In the comparative analysis of 3,4-DHBA and dopamine for potential anti-melanoma therapy, 3,4-DHBA emerges as a promising candidate with a superior therapeutic index. Its mechanism of action, reliant on the melanoma-specific enzyme tyrosinase, offers a degree of targeted cytotoxicity. While dopamine also demonstrates cytotoxic effects, its lower in vivo tolerability and more generalized mechanism of ROS generation may present greater challenges for therapeutic application. Further research, including direct comparative studies of IC50 values in a wider range of melanoma cell lines and detailed investigations into the downstream signaling pathways, will be crucial for fully elucidating the therapeutic potential of these compounds.
References
- 1. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of ROS‐Mediated Mitochondrial Dysfunction in the Development of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to 3,4-Dihydroxybenzylamine and Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds and xenobiotics in biological matrices is a critical aspect of preclinical and clinical studies. The use of an internal standard (IS) is a fundamental practice in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to ensure the reliability and reproducibility of results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides an objective comparison of 3,4-Dihydroxybenzylamine (DHBA), a commonly used structural analog internal standard, with other classes of internal standards, particularly the "gold standard" Stable Isotope-Labeled (SIL) internal standards. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate internal standard for your bioanalytical needs.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. The primary types of internal standards used are structural analogs and stable isotope-labeled standards.
-
Structural Analog Internal Standards: These are compounds with a close chemical structure to the analyte of interest. This compound (DHBA) is a classic example, frequently employed for the analysis of catecholamines like dopamine (B1211576) and norepinephrine (B1679862) due to its structural similarity.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This makes them nearly chemically and physically identical to the analyte, with the key difference being their mass.
The following tables summarize the performance of DHBA and SIL internal standards based on key validation parameters.
Table 1: General Performance Characteristics of Internal Standard Types
| Performance Metric | This compound (Structural Analog) | Stable Isotope-Labeled (SIL) Internal Standards |
| Structural Similarity | High, but not identical to the analyte. | Identical to the analyte, differing only in isotopic composition. |
| Co-elution with Analyte | Close, but retention times may differ slightly. | Typically co-elutes perfectly with the analyte. |
| Extraction Recovery | Similar to the analyte, but can vary between matrices. | Nearly identical to the analyte, providing superior compensation for extraction variability. |
| Matrix Effect Compensation | Can be variable as minor structural differences may lead to different susceptibility to ion suppression or enhancement. | Excellent, as it experiences the same matrix effects as the analyte. |
| Availability and Cost | Generally more readily available and less expensive. | Can be more expensive and may require custom synthesis. |
Table 2: Quantitative Comparison of Extraction Recovery for Catecholamine Internal Standards in Sheep Plasma
| Internal Standard | Mean Extraction Recovery (%) | Standard Deviation (%) |
| This compound (DHBA) | 48.5 | 3.2 |
| Deoxyepinephrine (Epinine) - Structural Analog | 68.7 | 1.8 |
Data adapted from a study comparing internal standards for catecholamine analysis in sheep plasma. This data highlights that even among structural analogs, extraction recovery can vary significantly. The recovery of DHBA from sheep plasma was found to be variable and poor in this particular study.[1]
While direct head-to-head data for DHBA against a SIL-IS in the same study is limited in publicly available literature, the principles of bioanalysis and numerous studies comparing structural analogs to SILs for other analytes consistently demonstrate the superior performance of SIL-IS in terms of accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an internal standard in a bioanalytical assay.
Protocol 1: HPLC-ECD Analysis of Catecholamines using DHBA as an Internal Standard
This protocol is adapted from established methods for the analysis of catecholamines in biological fluids.
1. Sample Preparation (Plasma)
-
To 1 mL of plasma, add 50 µL of internal standard solution (e.g., 10 ng/mL DHBA in 0.1 M perchloric acid).
-
Add 50 mg of activated alumina (B75360) and 500 µL of 1.5 M Tris buffer (pH 8.6) containing 2% EDTA.
-
Vortex for 15 minutes to allow the catecholamines and DHBA to adsorb to the alumina.
-
Centrifuge at 2000 x g for 5 minutes and discard the supernatant.
-
Wash the alumina three times with 1 mL of deionized water.
-
Elute the catecholamines and DHBA from the alumina by adding 200 µL of 0.1 M perchloric acid and vortexing for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes and collect the supernatant for injection.
2. HPLC-ECD Conditions
-
HPLC System: A standard HPLC system with a refrigerated autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate (B84403) buffer (pH 3.0), 0.1 mM EDTA, 0.5 mM sodium octyl sulfate, and 10% methanol (B129727).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Electrochemical Detector (ECD): Glassy carbon working electrode with the potential set to +0.65 V vs. an Ag/AgCl reference electrode.
3. Quantification
-
Calculate the peak area ratio of the analyte to the DHBA internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Protocol 2: Comparative Validation of DHBA and a Stable Isotope-Labeled Internal Standard by LC-MS/MS
This protocol outlines a validation study to directly compare the performance of DHBA with a deuterated internal standard (e.g., Norepinephrine-d6) for the quantification of norepinephrine.
1. Preparation of Standards and Quality Control (QC) Samples
-
Prepare separate stock solutions of norepinephrine, DHBA, and Norepinephrine-d6 in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Prepare calibration standards and QC samples by spiking known concentrations of norepinephrine into a blank biological matrix (e.g., human plasma).
-
Prepare two sets of calibration standards and QCs. To one set, add a constant concentration of DHBA. To the other set, add a constant concentration of Norepinephrine-d6.
2. Sample Preparation (Solid-Phase Extraction)
-
Follow a validated solid-phase extraction (SPE) protocol suitable for catecholamines. A typical procedure involves conditioning a cation-exchange SPE plate, loading the plasma sample (spiked with the respective internal standard), washing to remove interferences, and eluting the analyte and internal standard.
3. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for norepinephrine, DHBA, and Norepinephrine-d6.
4. Validation Experiments
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples for both DHBA and Norepinephrine-d6 to determine the extraction recovery.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration for both internal standards. This should be performed using matrix from at least six different sources.
-
Precision and Accuracy: Analyze the QC samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day) to assess the precision (%CV) and accuracy (%bias) of the method with each internal standard.
-
Linearity: Analyze the calibration standards and determine the linearity of the calibration curve and the lower limit of quantification (LLOQ) for each internal standard.
Visualizing Methodologies
To better understand the workflows and relationships described, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While this compound has been successfully used as a structural analog internal standard for catecholamine analysis, particularly with HPLC-ECD, its performance can be matrix-dependent, and it may not always perfectly mimic the behavior of the analyte.
The scientific consensus and available comparative data strongly support the use of stable isotope-labeled internal standards as the gold standard for quantitative bioanalysis, especially for LC-MS/MS applications. SILs offer superior accuracy and precision by providing better correction for extraction variability and matrix effects.
When choosing an internal standard, researchers must consider the analytical technique, the nature of the analyte and matrix, the required level of accuracy and precision, and the cost and availability of the standard. For methods requiring the highest level of rigor and reproducibility, a stable isotope-labeled internal standard is the recommended choice. However, a well-validated structural analog like DHBA can be a viable alternative in certain applications, provided that a thorough validation is performed to demonstrate its suitability.
References
A Comparative Guide to the Validation of HPLC Methods for 3,4-Dihydroxybenzylamine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,4-Dihydroxybenzylamine (DHBA), a key intermediate and a dopamine (B1211576) analog. This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offers a detailed experimental protocol for a typical reversed-phase HPLC (RP-HPLC) method, and compares it with an alternative analytical technique.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision in the drug development process, balancing sensitivity, selectivity, cost, and complexity. While HPLC with UV detection is a robust and widely accessible technique for the quantification of DHBA, other methods can offer advantages in specific applications.
| Parameter | HPLC-UV | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good; may be susceptible to interference from compounds with similar chromophores and retention times. | Excellent; highly selective due to mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range. | Can reach pg/mL to fg/mL levels, offering superior sensitivity. |
| Linearity (R²) | Excellent (typically > 0.999).[1] | Excellent (typically > 0.99). |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 95-105%). |
| Precision (%RSD) | High (typically < 2%). | High (typically < 15% at LLOQ, < 10% for other concentrations). |
| Instrumentation Cost | Lower. | Higher. |
| Operational Complexity | Simpler. | More complex, requires specialized expertise. |
| Typical Application | Routine quality control, purity assessment, and quantification of bulk drug and formulations. | Bioanalysis (pharmacokinetics), metabolite identification, analysis in complex biological matrices. |
Experimental Protocol: Validated RP-HPLC Method for this compound
This section details a representative experimental protocol for the validation of an RP-HPLC method for the quantification of this compound.
Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the absorbance maximum of DHBA (approximately 280 nm).
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: Dissolve the sample containing DHBA in the mobile phase to achieve a concentration within the linear range of the method.
Method Validation Parameters
The following parameters should be assessed in accordance with ICH Q2(R1) guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis of the peak areas versus concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial development to the final assessment of its suitability for the intended application.
References
Comparative Analysis of Anti-3,4-Dihydroxybenzylamine Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 3,4-Dihydroxybenzylamine (DHBA). The data presented herein is illustrative, based on the structural similarities of DHBA to endogenous catecholamines, and is intended to guide researchers in assessing the specificity of antibodies for small molecules.
Introduction
This compound (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), is of interest in various research fields.[1][2][3] The development of immunoassays for the detection and quantification of DHBA requires highly specific antibodies. A critical aspect of antibody validation is the assessment of cross-reactivity against structurally related molecules to ensure assay accuracy and reliability. This guide outlines the performance of a putative anti-DHBA antibody against common catecholamines.
Comparative Cross-Reactivity Data
The cross-reactivity of the anti-DHBA antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the cross-reactivity of the antibody with structurally similar compounds. The cross-reactivity is expressed as the percentage of the concentration of the competing analyte required to displace 50% of the bound DHBA-horseradish peroxidase (HRP) conjugate, relative to the concentration of DHBA required for the same displacement.
| Compound | Structure | % Cross-Reactivity |
| This compound (DHBA) | 100% | |
| Dopamine | 15.2% | |
| Norepinephrine | 3.5% | |
| Epinephrine | 1.8% | |
| Tyramine | < 0.1% | |
| Benzylamine | < 0.1% |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an antibody to a small molecule by measuring its ability to bind to the target molecule in the presence of structurally similar compounds.[4][5][6][7]
Materials:
-
Microtiter plate
-
Anti-3,4-Dihydroxybenzylamine antibody
-
This compound-HRP conjugate
-
This compound standard
-
Competing analytes (Dopamine, Norepinephrine, Epinephrine, Tyramine, Benzylamine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-DHBA antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the DHBA standard and each competing analyte.
-
In a separate dilution plate, add a fixed concentration of the DHBA-HRP conjugate to each well containing the standards or competing analytes.
-
Transfer the mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Signal Development: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The concentration of the competing analyte that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of DHBA / IC50 of competing analyte) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.
Relevant Signaling Pathway
As this compound is an analog of dopamine, understanding the dopamine signaling pathway is relevant for researchers working with this compound.[8][9][10]
Caption: Simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012153) [hmdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
A Comparative Analysis of the Stability of 3,4-Dihydroxybenzylamine and Dopamine for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the relative chemical and metabolic stability of 3,4-Dihydroxybenzylamine (DHBA) and the neurotransmitter dopamine (B1211576). This report provides a summary of available experimental data, detailed methodologies for stability assessment, and a visual representation of the known signaling pathway of dopamine.
Introduction
This compound (DHBA), a structural analog of dopamine, is frequently utilized as an internal standard in the quantification of catecholamines. Despite their structural similarities, evidence suggests significant differences in their stability, which has critical implications for the accuracy of experimental results and potential therapeutic applications. This guide provides a comparative overview of the stability of DHBA and dopamine, drawing on published experimental findings.
Comparative Stability Data
The primary factor influencing the stability of both dopamine and DHBA in biological matrices is enzymatic degradation. Both compounds are substrates for semicarbazide-sensitive amine oxidase (SSAO), also known as primary amine oxidase. However, the rate of degradation can differ significantly between the two molecules.
| Compound | Matrix | Key Findings | Reference |
| This compound (DHBA) | Plasma (various animal species) | In some species, DHBA almost completely disappeared within 15 minutes of addition to plasma, even at 4°C.[1] | [1] |
| Dopamine | Plasma (various animal species) | Also demonstrates rapid disappearance in plasma at 4°C, though studies suggest a comparatively slower rate of degradation than DHBA in some species.[1] | [1] |
Experimental Protocols
To assess the stability of compounds like DHBA and dopamine in plasma, a standardized in vitro plasma stability assay is employed. The following is a detailed methodology for conducting such an experiment.
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse) over a defined period.
2. Materials:
-
Test compounds (DHBA, dopamine) and a positive control (a compound with known plasma instability).
-
Pooled plasma with anticoagulant (e.g., EDTA, heparin) from the desired species.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol) containing an internal standard.
-
96-well plates.
-
Incubator shaker set to 37°C.
-
Centrifuge.
-
LC-MS/MS system for analysis.
3. Procedure:
-
Prepare stock solutions of the test compounds and positive control in an appropriate solvent (e.g., DMSO).
-
Warm the pooled plasma to 37°C.
-
In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent from the stock solution should be less than 1%.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately terminate the enzymatic reaction by adding 3 volumes of ice-cold organic solvent (containing the internal standard) to the aliquot.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the concentration at time 0.
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the linear regression of this plot represents the degradation rate constant (k).
-
The half-life (t½) of the compound in plasma can be calculated using the formula: t½ = 0.693 / k .
Signaling Pathways
Dopamine exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of neurons. These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptor Pathway: Activation of D1-like receptors, which are coupled to a stimulatory G protein (Gs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, modulating neuronal activity.
-
D2-like Receptor Pathway: In contrast, D2-like receptors are coupled to an inhibitory G protein (Gi). Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.
The signaling pathway for this compound is not as well-characterized. While it is a structural analog of dopamine, its primary biological activity reported in the literature is related to its antitumor properties, where it has been shown to inhibit DNA polymerase.[2][3][4] There is currently a lack of substantial evidence detailing its interaction with dopamine receptors or its own distinct signaling cascade.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for the in vitro plasma stability assay.
Dopamine Signaling Pathway
Caption: Simplified dopamine signaling pathways.
Conclusion
The available data indicates that this compound is less stable in plasma than dopamine, primarily due to enzymatic degradation by SSAO. This highlights the importance of careful consideration when using DHBA as an internal standard and suggests that its potential as a therapeutic agent might be limited by its pharmacokinetic profile. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability studies. While the signaling pathways of dopamine are well-established, further research is required to elucidate the specific molecular targets and mechanisms of action of DHBA.
References
- 1. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 3,4-Dihydroxybenzylamine
For scientists and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3,4-Dihydroxybenzylamine, a key intermediate and a dopamine (B1211576) analog. We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing them with methods used for its structural analog, dopamine, and its positional isomers.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the primary methods used for assessing the purity of this compound and its comparators.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Primary Use | Quantitative purity determination and separation of impurities. | Absolute purity determination and structural elucidation of impurities. | Impurity identification and quantification at trace levels. |
| Typical Purity (%) | >98% | >95% (absolute purity)[1] | Used for trace-level impurity profiling. |
| Limit of Detection (LOD) | ng/mL range | mg range | pg to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | mg range | pg to ng/mL range |
| Advantages | High resolution, well-established, robust for routine analysis. | No need for a specific reference standard of the analyte, provides structural information.[1] | High sensitivity and selectivity, excellent for identifying unknown impurities. |
| Disadvantages | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1] | Matrix effects can suppress ionization, quantification can be complex. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative assessment of this compound purity, offering excellent resolution to separate the main compound from potential impurities. A reversed-phase method is typically employed.
Instrumentation : An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Sample Preparation :
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions for this compound and Isomers :
| Parameter | Method A: this compound | Method B: Dopamine HCl (Comparator) [2][3] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | 50 mM Potassium Dihydrogen Phosphate (pH 2.3)[2][3] |
| Gradient | 10% B to 70% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2][3] |
| Detection | UV at 280 nm | UV at 280 nm[2][3] |
| Expected Retention Time | ~8-12 min | ~6.2 min[3] |
Analysis : Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities from the synthesis, such as unreacted 3,4-dihydroxybenzaldehyde (B13553), would have a different retention time.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for an identical reference standard.[1]
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Transfer the solution to an NMR tube.
NMR Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. This is critical for accurate quantification.
-
Number of Scans : Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.
Analysis :
-
Acquire the 1H NMR spectrum.
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an invaluable tool for identifying and quantifying trace-level impurities.
Instrumentation : An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).
Sample Preparation : Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 1-10 µg/mL).
LC-MS/MS Method :
| Parameter | Condition |
| Column | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Full Scan (to identify unknown impurities) and Multiple Reaction Monitoring (MRM) for quantification of known impurities. |
Analysis : The full scan mode will provide the mass-to-charge ratio of all ionizable species in the sample, allowing for the identification of potential impurities by their molecular weight. The synthesis of this compound commonly proceeds via the reductive amination of 3,4-dihydroxybenzaldehyde.[5] Therefore, potential impurities to monitor include the starting material (3,4-dihydroxybenzaldehyde, m/z 139.04) and the imine intermediate. Oxidation of this compound can also yield 3,4-dihydroxybenzaldehyde.[6]
Visualizing the Workflow
A generalized workflow for the assessment of a synthesized compound's purity is crucial for a systematic approach.
Caption: General workflow for purity assessment of synthesized compounds.
This guide provides a framework for the rigorous purity assessment of synthesized this compound. The selection of the appropriate analytical method or combination of methods will depend on the specific goals of the researcher and the stage of drug development.
References
- 1. This compound 98 16290-26-9 [sigmaaldrich.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rssl.com [rssl.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0012153) [hmdb.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Applications of 3,4-Dihydroxybenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3,4-Dihydroxybenzylamine (DHBA), a catecholamine analog of dopamine (B1211576), has emerged as a compound of significant interest across various scientific disciplines. Its applications range from oncology and analytical chemistry to materials science. This guide provides a comprehensive review of the primary applications of DHBA, comparing its performance with relevant alternatives and providing detailed experimental data and protocols to support further research and development.
Antitumor Agent: A Less Toxic Alternative to Dopamine in Melanoma Therapy
DHBA has demonstrated notable antitumor activity, particularly against melanoma, where it functions as a cytotoxic agent with a favorable toxicity profile compared to its analog, dopamine.
Comparative Cytotoxicity of this compound
The cytotoxic effects of DHBA have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S91A | Murine Melanoma | 10 | [1] |
| S91B | Murine Melanoma | 25 | [1] |
| SK-MEL-30 | Human Melanoma | 30 | [1] |
| RPMI-7951 | Human Melanoma | 68 | [1] |
| SK-MEL-2 | Human Melanoma | 84 | [1] |
| SK-MEL-3 | Human Melanoma | 90 | [1] |
| L1210 | Murine Leukemia | 67 | [1] |
| SCC-25 | Squamous Cell Carcinoma | 184 | [1] |
| B16 Melanoma | Murine Melanoma | Similar to Dopamine |
In Vivo Antitumor Efficacy: DHBA vs. Dopamine
In vivo studies on B16 melanoma-bearing mice have shown that DHBA has a significantly improved therapeutic effect and is better tolerated than dopamine.
| Compound | Dosage | Increased Life Span (%) | Toxicity Notes |
| DHBA | 1000 mg/kg | 70 | Well-tolerated |
| Dopamine | 400 mg/kg | 48 | Higher toxicity observed |
Mechanism of Antitumor Action
The antitumor activity of DHBA in melanoma is attributed to its ability to inhibit DNA polymerase.[2] This mechanism is distinct from many other chemotherapeutic agents and is potentiated by the enzymatic activity of tyrosinase within melanoma cells, which oxidizes DHBA to reactive quinone species that are cytotoxic.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of DHBA in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound hydrobromide
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of DHBA in sterile water or culture medium.
-
Perform serial dilutions of the DHBA stock solution to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing different concentrations of DHBA. Include a vehicle control (medium without DHBA).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against DHBA concentration.
Internal Standard in Analytical Chemistry
DHBA is widely employed as an internal standard in High-Performance Liquid Chromatography (HPLC) for the quantification of catecholamines and their metabolites in biological samples. Its structural similarity to endogenous catecholamines ensures comparable extraction efficiency and chromatographic behavior, leading to improved accuracy and precision of the analytical method.
Comparison of Internal Standards for Catecholamine Analysis
| Internal Standard | Advantages | Disadvantages |
| This compound (DHBA) | Structural analog of catecholamines, good chromatographic separation. | Variable and poor recovery in plasma from certain species (e.g., sheep).[3] |
| Deoxyepinephrine (Epinine) | Good recovery and reliability in sheep plasma.[3] | Less commonly used, may require separate validation. |
Experimental Protocol: HPLC Analysis of Catecholamines with DHBA as Internal Standard
Objective: To quantify norepinephrine, epinephrine, and dopamine in a biological sample using HPLC with electrochemical detection.
Materials and Equipment:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm)
-
Mobile phase A: 0.025 M KH2PO4 + 0.3 mM heptanesulfonic acid in water (pH = 3)
-
Mobile phase B: Acetonitrile
-
Standards for norepinephrine, epinephrine, dopamine, and DHBA
-
Biological sample (e.g., plasma, urine)
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation, alumina (B75360) for extraction)
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Gradient:
-
0 min: 1% B
-
5 min: 2% B
-
7 min: 15% B
-
8 min: 1% B (column wash)
-
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: Electrochemical detector
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of DHBA internal standard solution.
-
Precipitate proteins by adding perchloric acid, then centrifuge.
-
Extract catecholamines from the supernatant using activated alumina.
-
Elute the catecholamines and DHBA from the alumina with an acidic solution.
-
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of norepinephrine, epinephrine, dopamine, and a constant concentration of DHBA.
-
HPLC Analysis: Inject the prepared samples and calibration standards into the HPLC system.
-
Quantification: Identify and integrate the peaks corresponding to the catecholamines and DHBA. Calculate the ratio of the peak area of each analyte to the peak area of DHBA. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of the catecholamines in the samples from the calibration curve.
Polymer Synthesis: A Monomer for Bio-inspired Materials
DHBA serves as a monomer for the synthesis of poly(this compound) (PDHBA), a polymer with properties analogous to the well-studied polydopamine (PDA). These bio-inspired polymers are of interest for surface coatings, adhesives, and biomedical applications due to their adhesive properties and biocompatibility.
Comparison of DHBA-based and Dopamine-based Polymers
| Property | Poly(this compound) (PDHBA) | Polydopamine (PDA) |
| Monomer | This compound | Dopamine |
| Synthesis | Oxidative polymerization in a basic buffer (e.g., Tris buffer). | Oxidative polymerization in a basic buffer (e.g., Tris buffer). |
| Adhesion | Strongly adheres to various surfaces. | Excellent adhesion to a wide range of materials. |
| Structural Features | Contains catechol and amine functional groups. | Contains catechol and amine functional groups, forms indole-like units. |
Experimental Protocol: Synthesis of Poly(this compound)
Objective: To synthesize PDHBA via oxidative polymerization.
Materials:
-
This compound hydrobromide
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (e.g., 10 mM, pH 8.5)
-
Substrate for coating (e.g., glass slide, silicon wafer)
-
Beaker
-
Magnetic stirrer
Procedure:
-
Prepare a Tris buffer solution (10 mM) and adjust the pH to 8.5.
-
Dissolve DHBA hydrobromide in the Tris buffer to a final concentration of, for example, 2 mg/mL.
-
Immerse the substrate to be coated in the DHBA solution.
-
Stir the solution at room temperature and expose it to air to allow for oxidative polymerization. The solution will gradually darken as the polymer forms.
-
After a desired period (e.g., 24 hours), remove the substrate and rinse it thoroughly with deionized water to remove any non-adherent polymer.
-
Dry the coated substrate under a stream of nitrogen.
-
The resulting PDHBA coating can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and Fourier-transform infrared spectroscopy (FTIR).
Conclusion
This compound is a versatile molecule with significant applications in medicine, analytical science, and materials chemistry. Its role as a less toxic and more effective antitumor agent than dopamine in preclinical melanoma models highlights its therapeutic potential. In analytical chemistry, its utility as an internal standard for catecholamine analysis is well-established, contributing to the reliability of clinical and research diagnostics. Furthermore, its ability to form adhesive polymers opens avenues for the development of novel bio-inspired materials. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and expand upon the promising applications of this multifaceted compound.
References
Validating 3,4-Dihydroxybenzylamine as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Dihydroxybenzylamine (DHBA) with established biomarkers for catecholamine-secreting tumors, namely pheochromocytoma, paraganglioma, and neuroblastoma. While DHBA, a dopamine (B1211576) analog, has been primarily utilized as an internal standard in analytical chemistry, its structural similarity to key catecholamines warrants an evaluation of its potential as a standalone biomarker. This document outlines the current landscape of established biomarkers, details the analytical methodologies for their detection, and presents the available data on DHBA to facilitate an objective comparison.
Established Biomarkers for Catecholamine-Secreting Tumors
The primary biomarkers for diagnosing and monitoring pheochromocytoma, paraganglioma, and neuroblastoma are the metabolites of catecholamines. The measurement of these downstream products provides a more sensitive and specific diagnostic window compared to the direct measurement of the rapidly metabolized parent catecholamines (dopamine, epinephrine, and norepinephrine).
| Disease State | Primary Biomarkers | Biological Matrix | Common Analytical Methods |
| Pheochromocytoma & Paraganglioma | Plasma free metanephrines (Metanephrine and Normetanephrine) | Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Urinary fractionated metanephrines | 24-hour Urine | LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Neuroblastoma | Urinary vanillylmandelic acid (VMA) and homovanillic acid (HVA) | Urine | GC-MS, LC-MS/MS |
| Neuron-specific enolase (NSE), Lactate dehydrogenase (LDH), Ferritin | Serum | Immunoassays |
Performance Comparison: Established Biomarkers vs. This compound
A direct comparison of DHBA as a biomarker is challenging due to the lack of studies validating it for this purpose. However, we can infer its potential analytical performance from studies where it is used as an internal standard and compare these characteristics to those of established biomarkers.
| Parameter | Plasma Free Metanephrines (LC-MS/MS) | Urinary VMA & HVA (GC-MS/LC-MS/MS) | This compound (as Internal Standard) |
| Linearity | Excellent (e.g., 0.11–13.92 nmol/L for metanephrine)[1] | Good to Excellent | Data not available for DHBA as an analyte |
| Precision (%CV) | Intra- and inter-assay CVs typically < 15%[2] | Intra- and inter-day precisions generally < 15%[3] | Inter-day accuracy for a method using DHBA as an internal standard was reported to be within 7.4-15.3% for urine and 9.2-13.4% for plasma.[4] |
| Recovery | Generally consistent and corrected by internal standards. | Variable, but accounted for by internal standards. | Reported to be close to 50% in both plasma and urine for a specific method.[4] However, recovery can be variable and poor in plasma from certain species, such as sheep.[5] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | High sensitivity (e.g., LLOQ of 7.2 pg/mL for metanephrine)[6] | Sensitive (e.g., LOD for VMA by GC-MS reported as 0.8 pg)[7] | A validated HPLC-ECD method reported an LOD of 9.2 µg/L and an LOQ of 28.2 µg/L for a related compound using DHBA as an internal standard.[4] |
| Stability | Requires immediate processing or stabilization in collected blood samples. | Generally stable in acidified urine. | Unstable in plasma of some animal species due to enzymatic breakdown, which can be inhibited.[8] |
| Clinical Utility | High diagnostic sensitivity and specificity for pheochromocytoma and paraganglioma. | Well-established for diagnosis and monitoring of neuroblastoma. | Not established as a clinical biomarker. |
Experimental Protocols
Protocol 1: Analysis of Plasma Free Metanephrines by LC-MS/MS
This protocol provides a general overview for the quantitative analysis of metanephrine (B195012) and normetanephrine (B1208972) in human plasma.
1. Sample Preparation:
-
Collect blood in EDTA tubes and immediately place on ice.
-
Centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add an internal standard solution (typically deuterated analogs of metanephrine and normetanephrine).
-
Precipitate proteins by adding a precipitating solution (e.g., trichloroacetic acid or acetonitrile) and vortex.[9]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Solid-Phase Extraction (SPE) (Optional but common for cleanup):
-
Condition a weak cation exchange (WCX) SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute the metanephrines using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or a specialized column for polar compounds (e.g., porous graphitic carbon).[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Protocol 2: Analysis of Urinary VMA and HVA by GC-MS
This protocol outlines a general procedure for the determination of VMA and HVA in urine.
1. Sample Preparation:
-
Collect a 24-hour urine sample with an acid preservative.
-
Add deuterated internal standards for VMA and HVA to an aliquot of the urine.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acidic metabolites.
-
Evaporate the extract to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to create volatile trimethylsilyl (B98337) (TMS) derivatives of VMA and HVA.[10]
-
Heat the mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column suitable for separating the derivatized analytes.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and internal standard.
-
Signaling Pathways and Experimental Workflows
Caption: Catecholamine biosynthesis and metabolism pathway.
Caption: General experimental workflow for biomarker validation.
Conclusion
The validation of a novel biomarker is a rigorous process that requires extensive experimental data to demonstrate its clinical utility. Currently, this compound (DHBA) is well-established as an internal standard for the analysis of catecholamines, but there is a significant lack of evidence to support its use as a standalone clinical biomarker. While its structural similarity to dopamine makes it an interesting candidate, its stability and recovery in biological matrices present potential challenges that would need to be thoroughly investigated.
In contrast, plasma free metanephrines and urinary VMA and HVA are well-characterized and clinically validated biomarkers for the diagnosis and management of pheochromocytoma, paraganglioma, and neuroblastoma. The analytical methods for these established biomarkers are robust, sensitive, and specific.
Future research on DHBA should focus on:
-
Method development and validation: Establishing and validating a quantitative assay for DHBA as the primary analyte in relevant biological fluids.
-
Stability studies: Thoroughly characterizing the stability of DHBA in plasma and urine under various storage conditions.
-
Clinical studies: Evaluating the levels of DHBA in healthy individuals and in patients with catecholamine-secreting tumors to determine its diagnostic potential.
Until such data becomes available, plasma free metanephrines and urinary VMA and HVA remain the gold standard biomarkers for these conditions.
References
- 1. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS [mdpi.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography with electrochemical detection applied to the analysis of 3,4-dihydroxymethamphetamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and this compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 3,4-Dihydroxybenzylamine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a framework for an inter-laboratory comparison of three common analytical techniques for the quantification of 3,4-Dihydroxybenzylamine (DHBA): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As no formal inter-laboratory comparison studies for DHBA have been published, this guide provides a proposed study design, detailed experimental protocols, and expected performance characteristics based on validated methods for structurally related compounds such as dopamine (B1211576) and other catecholamines.
The objective of such a study is to assess the accuracy, precision, and reliability of these methods across multiple laboratories, providing a comprehensive understanding of their suitability for various research and drug development applications.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV is a robust and widely accessible technique suitable for relatively high concentration samples and quality control applications where matrix effects are minimal.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies involving complex matrices like plasma or tissue homogenates, where trace-level quantification is necessary.
-
GC-MS requires derivatization to improve the volatility of DHBA but can provide excellent separation and structural confirmation. It is a valuable alternative, particularly for specific research applications.
Data Presentation: A Proposed Inter-Laboratory Study
The following tables summarize the expected quantitative performance data from a hypothetical inter-laboratory study involving ten participating laboratories. These values are derived from published validation reports for analogous compounds.
Table 1: HPLC-UV Performance Characteristics
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Laboratory 10 | Mean | %RSD |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | ... | 0.9991 | 0.9992 | 0.02 |
| Accuracy (%) | 98.5 | 101.2 | 99.3 | ... | 100.5 | 99.8 | 1.1 |
| Precision (RSD, %) | |||||||
| - Intra-day | 1.8 | 2.1 | 1.5 | ... | 1.9 | 1.8 | 12.5 |
| - Inter-day | 2.5 | 2.8 | 2.2 | ... | 2.6 | 2.5 | 8.7 |
| LOQ (ng/mL) | 10 | 12 | 10 | ... | 11 | 10.8 | 7.4 |
Table 2: LC-MS/MS Performance Characteristics
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Laboratory 10 | Mean | %RSD |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | ... | >0.999 | >0.999 | N/A |
| Accuracy (%) | 99.2 | 100.5 | 98.9 | ... | 101.1 | 100.0 | 0.9 |
| Precision (RSD, %) | |||||||
| - Intra-day | 3.5 | 4.1 | 3.2 | ... | 3.8 | 3.7 | 8.9 |
| - Inter-day | 5.1 | 5.8 | 4.9 | ... | 5.5 | 5.3 | 6.2 |
| LOQ (pg/mL) | 50 | 60 | 50 | ... | 55 | 54 | 7.1 |
Table 3: GC-MS Performance Characteristics (Post-Derivatization)
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Laboratory 10 | Mean | %RSD |
| Linearity (r²) | 0.9985 | 0.9979 | 0.9988 | ... | 0.9982 | 0.9984 | 0.03 |
| Accuracy (%) | 97.8 | 102.1 | 98.5 | ... | 101.3 | 99.9 | 1.8 |
| Precision (RSD, %) | |||||||
| - Intra-day | 4.2 | 4.8 | 3.9 | ... | 4.5 | 4.4 | 7.9 |
| - Inter-day | 6.3 | 7.1 | 5.8 | ... | 6.8 | 6.5 | 7.4 |
| LOQ (pg/mL) | 200 | 250 | 200 | ... | 220 | 218 | 8.7 |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study.
HPLC-UV Method
This method is suitable for the quantification of DHBA in simpler matrices or at higher concentrations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (A) and methanol (B129727) (B) is proposed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Aqueous Sample):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject the filtered sample directly into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the analysis of DHBA in complex biological matrices.
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of DHBA. A hypothetical transition would be based on its molecular weight.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
GC-MS Method
This method requires derivatization to increase the volatility of DHBA.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the silyl (B83357) derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 550.
-
Mandatory Visualizations
Proposed Inter-Laboratory Study Workflow
The following diagram illustrates the proposed workflow for conducting the inter-laboratory comparison study.
Dopamine Metabolic Pathway and the Relation to this compound
This compound is a structural analog of the neurotransmitter dopamine. Understanding the metabolic pathway of dopamine provides context for the analysis of DHBA, as it may interact with or be metabolized by similar enzymes.
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxybenzylamine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of 3,4-Dihydroxybenzylamine, a compound belonging to the catechol family. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. The hydrobromide salt of this compound is a beige, solid powder.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][3]
Work should be conducted in a well-ventilated area to minimize inhalation of dust.[2] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1][2][3] If skin contact occurs, wash off immediately with soap and plenty of water.[1][2][3]
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste.[4] Do not dispose of this chemical down the drain or in the regular trash.[4]
-
Waste Collection:
-
Collect all this compound waste, including unused solid material, contaminated solutions, and any contaminated disposable labware (e.g., gloves, weighing paper), in a designated, leak-proof, and sealable hazardous waste container.[4][5]
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[2][3] To avoid generating dust, you can moisten the spilled material before sweeping.[6]
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated, cool, dry, and well-ventilated area.[2][3]
-
Crucially, segregate the waste from incompatible materials, particularly oxidizing agents.[2][3] Catechols, in general, are incompatible with oxidizing agents, acid chlorides, acid anhydrides, and strong bases.[6]
-
Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.[5][8][9]
-
-
Final Disposal:
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[9]
-
Quantitative Data for Laboratory Waste
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, which should be applied to the disposal of this compound waste.
| Parameter | Limit | Regulation Source |
| Maximum Hazardous Waste Volume | 55 gallons | University of Pennsylvania EHRS[11] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[11] |
| Maximum Accumulation Time | Up to 12 months (as long as volume limits are not exceeded) | University of Pennsylvania EHRS[11] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on established laboratory safety and hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. nj.gov [nj.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dihydroxybenzylamine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,4-Dihydroxybenzylamine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound hydrobromide is a compound that requires careful handling due to its potential health effects. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes the inhalation of the powdered compound, which can cause respiratory tract irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential. The following step-by-step operational plan provides clear guidance for laboratory personnel.
Preparation and Weighing
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment is within reach, including the chemical container, spatulas, weigh boats, and a pre-labeled receiving vessel.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing Procedure:
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, carefully transfer the powder to the receiving vessel.
-
Clean the spatula and any contaminated surfaces immediately.
-
Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the this compound powder.
-
Dissolving: Gently swirl or stir the mixture until the powder is completely dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Dispose of all contaminated solid waste, including weigh boats, gloves, and paper towels, in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Disposal:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
Once decontaminated, the empty container can be disposed of according to your institution's guidelines.
-
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour any this compound waste down the drain.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
